Product packaging for actinomycin D(Cat. No.:)

actinomycin D

Cat. No.: B7765675
M. Wt: 1255.4 g/mol
InChI Key: RJURFGZVJUQBHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Actinomycin D is a potent antibiotic isolated from Streptomyces species and was the first antibiotic discovered to have anti-cancer activity . In research, it serves as a highly selective DNA intercalator. Its planar phenoxazone ring system allows it to embed itself between base pairs in double-stranded DNA, with a particular preference for GC-rich regions . This intercalation stabilizes the DNA duplex and, at the molecular level, acts as a powerful inhibitor of transcription by blocking the elongation of RNA chains by RNA polymerase . This primary mechanism makes it an essential tool in molecular biology for studying RNA synthesis and gene expression. Beyond transcription inhibition, this compound is widely used in cell biology. It is employed to induce p53-mediated cell cycle arrest and, at higher concentrations, to trigger apoptosis in cancer cell lines, facilitating studies of cell death pathways . Furthermore, it finds application in technical methods such as flow cytometry and fluorescence microscopy, where it can be used as a DNA stain to identify and distinguish between cell populations based on DNA content . The product is supplied as a lyophilized powder with a purity of >98% and must be stored desiccated at -20°C, protected from light . It is typically reconstituted in DMSO to create a stock solution for experimental use. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, or any form of human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C62H86N12O16 B7765675 actinomycin D

Properties

IUPAC Name

2-amino-4,6-dimethyl-3-oxo-1-N,9-N-bis[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H86N12O16/c1-27(2)42-59(84)73-23-17-19-36(73)57(82)69(13)25-38(75)71(15)48(29(5)6)61(86)88-33(11)44(55(80)65-42)67-53(78)35-22-21-31(9)51-46(35)64-47-40(41(63)50(77)32(10)52(47)90-51)54(79)68-45-34(12)89-62(87)49(30(7)8)72(16)39(76)26-70(14)58(83)37-20-18-24-74(37)60(85)43(28(3)4)66-56(45)81/h21-22,27-30,33-34,36-37,42-45,48-49H,17-20,23-26,63H2,1-16H3,(H,65,80)(H,66,81)(H,67,78)(H,68,79)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJURFGZVJUQBHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H86N12O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name ACTINOMYCIN D
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19722
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Weight

1255.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Actinomycin d appears as bright red rhomboid prisms or red powder. (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name ACTINOMYCIN D
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19722
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

Soluble at 50 °F (NTP, 1992), 1 gram dissolves in about 8 mL of alcohol and 25 mL of water at 10 °C. 1 gram dissolves in 1000 mL of water at 37 °C and about 1666 mL of ether., In water, 4.0X10+4 mg/L at 10 °C
Details Osol A, Hoover JE, eds; Remington's Pharmaceutical Sciences. 14th ed. Easton, PA: Mack Publishing Co p. 1166 (1970)
Record name ACTINOMYCIN D
Source CAMEO Chemicals
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Osol A, Hoover JE, eds; Remington's Pharmaceutical Sciences. 14th ed. Easton, PA: Mack Publishing Co p. 1166 (1970)
Record name DACTINOMYCIN
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Color/Form

Bright red crystalline powder, Yellow lyophilized powder. /Cosmegen/

CAS No.

50-76-0
Record name ACTINOMYCIN D
Source CAMEO Chemicals
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name Dactinomycin
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Record name DACTINOMYCIN
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Melting Point

467 to 469 °F (decomposes) (NTP, 1992), Melts between 245 and 248 dec C with decomposition.
Details Osol A, Hoover JE, eds; Remington's Pharmaceutical Sciences. 14th ed. Easton, PA: Mack Publishing Co p. 1166 (1970)
Record name ACTINOMYCIN D
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19722
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Osol A, Hoover JE, eds; Remington's Pharmaceutical Sciences. 14th ed. Easton, PA: Mack Publishing Co p. 1166 (1970)
Record name DACTINOMYCIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3220
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Molecular Mechanisms of Action of Actinomycin D

DNA Intercalation Modalities

The binding of actinomycin (B1170597) D to DNA is a complex process involving the insertion of its planar phenoxazone ring between DNA base pairs and the positioning of its two cyclic pentapeptide side chains within the DNA minor groove. researchgate.netnih.govoup.com

The core of actinomycin D's interaction with double-stranded DNA (dsDNA) is the intercalation of its planar tricyclic phenoxazone ring system between the base pairs. researchgate.netoup.com This insertion causes a significant distortion of the DNA structure, including unwinding and bending of the helix. nih.govoup.com The phenoxazone ring stacks between adjacent base pairs, leading to a stable complex that physically obstructs the progression of enzymes like RNA polymerase along the DNA template, thereby inhibiting transcription. acs.orgnih.gov

This compound exhibits a strong preference for intercalating at 5'-GpC-3' (guanine-cytosine) sequences in dsDNA. nih.govnih.govpnas.org This specificity is a hallmark of its interaction and is crucial for its biological activity. The two cyclic pentapeptide chains of this compound fit into the minor groove of the DNA helix, where they form specific hydrogen bonds with the guanine (B1146940) bases of the GpC step. nih.govnih.gov Specifically, the threonine residues within the pentapeptide chains play a critical role in recognizing and binding to the guanine bases. pnas.orgnih.gov

While the GpC sequence is the canonical high-affinity binding site, research has demonstrated that this compound can also bind to other, "atypical" DNA sequences. rsc.org Studies have shown that this compound can interact with d(GpG) and d(GpGpG) steps, albeit with different thermodynamic and kinetic profiles compared to the GpC site. rsc.org Furthermore, strong binding has been observed in sequences lacking a GpC site altogether, suggesting alternative binding modes. For instance, the duplex [d(CGTCGACG)]2 has been shown to bind this compound strongly. nih.gov In some cases, the binding to atypical sequences can induce significant conformational changes in the DNA, such as nucleotide flipping. nih.govnih.gov

The thermodynamic and kinetic parameters of this compound binding are highly sensitive to the DNA sequence, not only at the intercalation site but also in the flanking regions. rsc.orgnih.gov Subtle changes in the DNA sequence can lead to significant alterations in the binding mechanism. For example, the interaction with some native DNAs is primarily entropy-driven, while binding to other sequences can be characterized by a large favorable binding enthalpy. rsc.org The kinetics of binding and dissociation are also strongly sequence-dependent, with some sites exhibiting slow association and dissociation rates, which is thought to be a factor in the drug's potent biological activity. oup.comnih.gov

DNA Sequence MotifBinding Affinity (Kd)Thermodynamic DriverKinetic Profile
5'-TGCA-3'HighEntropy-drivenSlow dissociation
5'-CGCG-3'Moderate-Faster dissociation than TGCA
5'-GGCC-3'Weak-Rapid dissociation
d(CGTCGACG)₂High (cooperative)-Aberrant spectroscopic behavior
5'-(T(G)nT)-3' (n=2,3)HighEnthalpy-drivenComplex dissociation

In addition to its well-characterized binding to dsDNA, this compound can also interact with single-stranded DNA (ssDNA). acs.orgoup.com This binding is not random but shows a preference for sequences that can form secondary structures, such as hairpins. acs.orgnih.gov this compound can bind to and stabilize metastable hairpin structures within ssDNA. acs.orgnih.gov This interaction is sequence-selective, and the stability of the drug-hairpin complex is influenced by the composition of both the stem and the loop of the hairpin. researchgate.net The binding to ssDNA and hairpin structures has been implicated as another mechanism by which this compound can inhibit transcription, particularly by enzymes that utilize a single-stranded template, such as reverse transcriptase. acs.org

ssDNA StructureBinding Affinity (Kd)Effect of Binding
Hairpin from 5'-AAAAAAATAGTTTTAAATATTTTTTT-3'0.22 µMStabilization of hairpin
Hairpin stem without loop2.6 µMReduced affinity
Hairpin from 5'-GGATACCCCCGTATCC-3'6.8 µM-
Hairpin from 5'-ATATACCCCCGTATAT-3'0.74 µMIncreased affinity with terminal G replacement
ssDNA with 5'-TAGT-3' siteHigh affinityInhibition of DNA polymerases

Hemi-intercalation Model for Single-Stranded DNA Interaction

Beyond its classical intercalation into double-stranded DNA, this compound exhibits a distinct mode of interaction with single-stranded DNA (ssDNA). nih.gov This interaction is described by a hemi-intercalation model, which has been investigated using fluorescence spectroscopy, 1H NMR spectroscopy, and molecular modeling. nih.gov

Studies have revealed sequence specificity in this binding, with a preference for sites containing an AGT sequence. nih.gov The formation of a stable complex is dependent on the length of the oligonucleotide, requiring a minimum of 14 bases for effective binding. nih.gov The hemi-intercalation model posits that the planar phenoxazone ring of this compound inserts itself between the adenine (A) and guanine (G) purine bases of the ssDNA. nih.gov This model is supported by comparisons of measured chemical shifts with those estimated from ring-current calculations, providing strong evidence for this novel form of interaction. nih.gov

Interaction with Oncogenic Promoter G-Quadruplex DNA

A significant aspect of this compound's anticancer activity involves its interaction with G-quadruplex DNA structures located in the promoter regions of oncogenes, such as c-Myc. nih.govresearchgate.netacs.orgacs.org G-quadruplexes are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. acs.org By binding to these structures, this compound can repress the expression of the associated oncogene, revealing a novel mechanism for its therapeutic effects. nih.govresearchgate.netacs.orgh1.co This interaction has been shown to selectively inhibit the elongation of oligonucleotides containing the c-Myc promoter G-quadruplex sequence in PCR-stop assays. nih.govacs.orgacs.org

Surface End Stacking Interaction with G-Quadruplex

Spectroscopic studies, including UV-visible absorbance and circular dichroism, indicate that this compound interacts with G-quadruplex DNA via a surface end stacking mechanism. nih.govresearchgate.netacs.orgacs.org In this model, the phenoxazone ring of the this compound molecule stacks onto the external G-tetrad, which is the planar arrangement of four guanine bases that characterizes the G-quadruplex structure. nih.govdrugbank.comacs.org This mode of binding is distinct from classical intercalation, where the molecule would insert itself between the base pairs or G-tetrads. nih.gov The observed hypochromicity in the UV-visible spectrum of this compound upon binding, without a significant bathochromic shift, supports the stacking interaction between the phenoxazone ring and a guanine at the end surface of the G-quartet. acs.org

Table 1: Biophysical Data for this compound Interaction with Human Telomeric G-Quadruplex DNA

Parameter Value Cationic Form
Intrinsic Association Constant (Ka) ~2 x 105 M-1 (strand) Na+ and K+
Molecularity (ActD:DNA) 2:1 Na+ and K+
Binding Enthalpy (ΔH) ~ -7 kcal/mol Na+ and K+
Melting Temperature (Tm) - Free DNA ~60 °C Na+
Melting Temperature (Tm) - Free DNA ~68 °C K+

This table summarizes data on the binding of this compound to human telomeric G-quadruplex DNA, showing that the interaction is enthalpically driven and results in significant thermal stabilization of the G-quadruplex structure in the presence of both sodium and potassium ions. nih.govdrugbank.comacs.org

Induction of Mixed-Type Conformation in G-Quadruplex

The binding of this compound to a G-quadruplex can induce conformational changes in the DNA structure. nih.govresearchgate.netacs.orgacs.org Specifically, circular dichroism studies have shown that the interaction leads to the formation of a mixed-type conformation of the G-quadruplex. nih.govresearchgate.netacs.orgacs.org For instance, when this compound binds to the sodium (Na+) form of the human telomeric G-quadruplex, it induces a structural change. nih.gov The resulting conformation's circular dichroism spectrum more closely resembles that of the potassium (K+) isoform, suggesting a ligand-induced conformational switch. nih.gov This indicates that this compound does not simply bind to a pre-existing structure but can actively remodel the G-quadruplex conformation, leading to ligand-bound complexes with similar structural properties and stabilities, regardless of the initial cationic form. nih.govdrugbank.com

Transcriptional Inhibition by this compound

The primary and most widely studied biological effect of this compound is the inhibition of transcription. nih.govacs.orgresearchgate.netembopress.org This is a direct consequence of its binding to DNA, which interferes with the action of enzymes crucial for RNA synthesis. nih.govresearchgate.netacs.org

Inhibition of DNA-Dependent RNA Polymerase Activity

This compound is a potent inhibitor of DNA-dependent RNA polymerase. nih.govacs.org It achieves this by intercalating into DNA, forming a stable this compound-DNA complex. nih.gov This complex acts as a physical barrier, preventing the unwinding of the DNA double helix, a step that is essential for RNA polymerase to read the genetic template. nih.gov By obstructing the template, this compound effectively halts the activity of the polymerase enzyme. nih.govacs.org While it is a general inhibitor of transcription, some studies note that at low concentrations, it can preferentially inhibit RNA Polymerase I, which is responsible for ribosomal RNA (rRNA) transcription. tandfonline.com

Blocking RNA Chain Elongation

The mechanism of transcriptional inhibition by this compound primarily involves the blockage of RNA chain elongation. cellsignal.comresearchgate.net Rather than preventing the initiation of transcription, this compound interferes with the movement of the RNA polymerase along the DNA template. researchgate.netnih.gov It is proposed that this compound binds to a premelted DNA conformation that exists within the transcriptional complex. researchgate.netnih.gov This binding immobilizes the complex, thereby physically obstructing the progression of the elongating RNA polymerase and halting the synthesis of the growing RNA chain. researchgate.netnih.gov While initiation of DNA replication is also sensitive to this compound, chain elongation during DNA synthesis appears to be relatively insensitive. nih.gov

Interference with Transcription Initiation Complex

This compound is a well-established inhibitor of transcription in both prokaryotic and eukaryotic organisms. letstalkacademy.com Its primary mechanism of action involves the direct binding to DNA, which in turn obstructs the progression of RNA polymerase. letstalkacademy.comyoutube.com The compound intercalates its planar phenoxazone ring system between the base pairs of the DNA double helix, particularly at GpC (guanine-cytosine) sequences. nih.govnih.gov This binding event is stabilized by the two cyclic pentapeptide lactone chains of this compound, which fit into the minor groove of the DNA. nih.govresearchgate.net

This stable this compound-DNA complex acts as a significant roadblock for the transcribing RNA polymerase. youtube.com As the polymerase moves along the DNA template, it encounters the intercalated drug, which physically prevents further elongation of the growing RNA chain. wisdomlib.orgresearchgate.net This leads to premature termination of transcription. youtube.com Research suggests that this compound binds to a "premelted" or conformationally flexible DNA state that is believed to exist within the transcription complex, effectively trapping the complex and preventing the RNA polymerase from moving forward. wisdomlib.orgresearchgate.net By binding directly to the DNA template at the transcription initiation complex, this compound inhibits the activity of DNA-dependent RNA polymerase, thereby interfering with the transcription process and halting the synthesis of mRNA. medchemexpress.com

Preferential Inhibition of Nucleolar RNA Synthesis

A notable characteristic of this compound's activity is its potent and preferential inhibition of RNA synthesis within the nucleolus, the primary site of ribosome biogenesis. wisdomlib.org The synthesis of ribosomal RNA (rRNA) by RNA polymerase I in the nucleolus is particularly sensitive to low concentrations of this compound. wisdomlib.orgelifesciences.org This high sensitivity is likely due to the GC-rich nature of ribosomal DNA (rDNA) genes, which provides numerous high-affinity binding sites for this compound. elifesciences.org

The inhibition of rRNA synthesis is a critical aspect of this compound's biological effects. wisdomlib.org By stalling RNA polymerase I on the rDNA template, the drug triggers a response known as nucleolar stress. elifesciences.org This leads to the disassembly of the nucleolus and the redistribution of its protein components. elifesciences.orgresearchgate.net The profound impact on ribosome production disrupts protein synthesis, which is essential for rapidly proliferating cells. wisdomlib.org Indeed, the heightened demand for ribosomes in malignant cells may contribute to their increased sensitivity to this compound. wisdomlib.org Studies have shown a significant reduction in de novo RNA synthesis in the nucleoli of cells treated with this compound. researchgate.net

Differential Effects on mRNA Production and Stability

This compound is widely utilized in molecular biology as a tool to study mRNA stability. nih.gov By acutely blocking transcription, researchers can measure the decay rate of pre-existing mRNA molecules over time. nih.govoup.commrnabased-drug.com This technique, often referred to as an this compound chase assay, has been instrumental in understanding the post-transcriptional regulation of gene expression. mrnabased-drug.comresearchgate.net

The stability of different mRNA transcripts can vary significantly, and this compound treatment allows for the genome-wide analysis of these differences. oup.com For instance, studies have used this method to show that changes in mRNA abundance during cellular differentiation are correlated with alterations in their decay rates. oup.com It has also been employed to investigate whether the upregulation or downregulation of certain RNA-binding proteins affects the stability of viral mRNAs. nih.gov While this compound is a powerful tool for these studies, it is important to note that the method has potential caveats, as the abrupt halt in transcription can sometimes induce cellular stress responses that may indirectly affect mRNA decay. mrnabased-drug.com

The following table provides examples of how this compound chase experiments have been used to determine the half-lives of specific mRNAs in different cellular contexts.

Cell TypemRNA TranscriptConditionEstimated Half-life
THP-1 cellsIL-8Untreated24 minutes
THP-1 cellsIL-81 hour post-PMA treatment42 minutes
THP-1 cellsTNF-αUntreated17 minutes
THP-1 cellsTNF-αTransient phase36 minutes
THP-1 cellsIL-1βUntreated21 minutes
THP-1 cellsIL-1β1 hour post-PMA treatment~1 hour

This table is generated based on data from a study on the stability of ARE-containing mRNAs in differentiating THP-1 cells. researchgate.net

Stabilization of Topoisomerase-DNA Cleavable Complexes

In addition to its direct interference with transcription, this compound has been shown to interact with topoisomerases, enzymes that resolve DNA topological problems during various cellular processes, including transcription. Specifically, this compound can stabilize the covalent complexes formed between topoisomerase I and DNA. pnas.orgnih.govnih.gov Topoisomerase I functions by creating a transient single-strand break in the DNA, allowing the DNA to rotate and relieve supercoiling, after which the break is resealed. pnas.org

This compound stabilizes the "cleavable complex," which is the intermediate state where the topoisomerase is covalently bound to the broken DNA strand. pnas.orgnih.govpnas.org By extending the half-life of this complex, the drug increases the frequency of single-strand breaks. nih.gov While it stabilizes this nicked intermediate, this compound does not appear to significantly alter the strand-passing ability of topoisomerase I. pnas.orgnih.gov This stabilization of topoisomerase I-DNA complexes is proposed to contribute to the drug's inhibition of transcription, particularly in the nucleolus where topoisomerase I is highly concentrated. nih.govnih.gov Some evidence also suggests that this compound can stimulate DNA cleavage by topoisomerase II. medchemexpress.eu

Other Proposed Molecular Mechanisms

Slow Dissociation from DNA Complexes

A key feature of the interaction between this compound and DNA is its slow dissociation kinetics. nih.govacs.org Once intercalated, the drug forms a very stable complex with DNA, which is characterized by a slow "off-rate." researchgate.netoup.com This slow dissociation is a significant factor in its potent biological activity, as the prolonged presence of the drug on the DNA template ensures a sustained blockage of transcription. nih.gov

The rate of dissociation can be influenced by the DNA sequence flanking the GpC binding site. For instance, it has been observed that this compound binds strongly and dissociates slowly from sites with flanking T/T mismatches. acs.org The slow kinetics of both association and dissociation are evident in single-molecule studies, where the non-equilibrium nature of the this compound-DNA complex can be observed. oup.com This prolonged residence time on the DNA is thought to be a crucial element of its molecular mechanism. nih.gov

Photodynamic Activity

This compound has been shown to exhibit photodynamic activity, meaning it can induce cellular damage upon exposure to light. nih.govnih.gov When bound to DNA, this compound can act as a photosensitizer. nih.govresearchgate.net Upon irradiation, the excited this compound molecule can participate in electron transfer reactions, leading to the generation of reactive oxygen species (ROS) such as superoxide radical anions. nih.govresearchgate.net

This photosensitization is greatly enhanced when this compound is bound to DNA. nih.govresearchgate.net The proposed mechanism involves an electron transfer from a DNA base to the excited drug molecule. nih.gov These findings suggest that the photodynamic properties of this compound could potentially be exploited for therapeutic applications, such as photodynamic therapy, or for cleaving DNA in a controlled manner. nih.govresearchgate.net

Free Radical Formation

This compound can undergo reductive metabolism, leading to the formation of free radical species. This process is considered a potential factor influencing its biological activity. nih.govmdpi.com Research has demonstrated that under anaerobic conditions, enzymatic systems can reduce this compound to a semiquinone-imine free radical. nih.gov

Conversely, in aerobic environments, the metabolism of this compound generates the superoxide anion radical through the reduction of molecular oxygen. nih.gov This production of reactive oxygen species (ROS) can induce oxidative stress, leading to an imbalance that can cause damage to cellular components. mdpi.commdpi.com One of the consequences of this oxidative stress is the acceleration of lipid oxidation, a process that can be measured by the increase in malondialdehyde (MDA) levels within cells. mdpi.com Studies have shown that treatment with this compound significantly increases MDA content in a concentration-dependent manner, indicating a disruption of the oxidative stress balance. mdpi.com

It is noteworthy that the interaction of this compound with DNA affects its metabolism. When this compound intercalates with DNA, it is no longer a suitable substrate for the enzymatic reduction that produces free radicals. This was observed when the addition of calf thymus DNA to a reaction system abolished the free radical signal produced by this compound. nih.gov

ConditionType of Free Radical FormedConsequence
Anaerobic Semiquinone-imine free radicalCellular damage
Aerobic Superoxide anion radicalOxidative stress, Lipid oxidation

Activation of Specific Intracellular Signaling Pathways

This compound exerts significant influence on cellular fate by activating specific intracellular signaling pathways that culminate in apoptosis, or programmed cell death. A key mechanism involves the activation of the RNase L enzyme. nih.govmdpi.com Upon activation by this compound, RNase L initiates a cascade of events beginning with the activation of Caspase-3 and the subsequent cleavage of Poly (ADP-ribose) polymerase (PARP). nih.govmdpi.comnih.govnih.gov

The activation of the Caspase-3/PARP pathway further enables Rho-associated coiled-coil containing protein kinase 1 (ROCK-1). nih.govmdpi.com This signaling axis plays a crucial role in mediating the downstream effects of this compound. The activation of ROCK-1 contributes to membrane blebbing, a characteristic feature of apoptosis. mdpi.com

Simultaneously, the pathway leads to DNA cleavage and cell cycle arrest through the H2A.X/H2B-p21 axis. nih.govmdpi.com This results in irreversible DNA damage, ultimately leading to apoptosis. nih.govmdpi.com The entire cascade, from the initial activation of RNase L to the final execution of apoptosis, highlights a complex and coordinated cellular response to this compound. nih.govmdpi.com

This compound-Induced Signaling Cascade:

This compound

Activates RNase L

Induces Caspase-3/PARP activation

Enables ROCK-1 , leading to membrane blebbing

Mediates DNA cleavage and cell cycle arrest via the H2A.X/H2B-p21 axis

Results in irreversible DNA damage and apoptosis

Modulation of Cell Proliferation Regulatory Proteins

This compound influences cell proliferation by modulating key regulatory proteins, including those in the Raf/MEK/ERK signaling pathway. mdpi.com This pathway is crucial in regulating cell growth and proliferation. mdpi.com Treatment with this compound can lead to the activation of MAP kinases such as ERK. mdpi.com The Raf/MEK/ERK pathway can have profound effects on the sensitivity of cells to chemotherapeutic drugs. nih.gov

While direct and extensive research on this compound's specific modulation of Proliferating Cell Nuclear Antigen (PCNA) and Focal Adhesion Kinase (FAK) is not broadly detailed in the provided context, the known mechanisms of these proteins offer insight into potential interactions. FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell motility, proliferation, and survival, often by mediating integrin-dependent signaling. mdpi.comnih.gov It is frequently overexpressed in various cancers and contributes to tumor progression. mdpi.com The kinase activity of FAK leads to signaling via pathways including the MAPK (ERK) pathway. nih.gov Given that this compound activates ERK, it is plausible that its effects on cell proliferation are at least partially mediated through the FAK-ERK signaling axis.

Protein/PathwayGeneral Function in Cell ProliferationReported Modulation by this compound
Raf/MEK/ERK Regulates cell growth, proliferation, and differentiation.This compound can activate MAP kinases like ERK. mdpi.com
PCNA Essential for DNA replication and repair.No direct modulation by this compound is detailed in the provided search results.
FAK Regulates cell adhesion, motility, proliferation, and survival. Signals through the MAPK/ERK pathway.No direct modulation by this compound is detailed in the provided search results, but a functional link exists via ERK activation.

Inhibition of Cell Wall and Membrane Component Synthesis (in bacteria)

This compound exhibits antibacterial activity, particularly against Gram-positive bacteria. nih.gov Its mechanism in bacteria includes damaging cell membrane components and inhibiting the growth of the cell wall. nih.gov This is distinct from many other antibiotics that directly interfere with the synthesis of peptidoglycan, the primary structural component of the bacterial cell wall.

While antibiotics like β-lactams and vancomycin target specific enzymatic steps in peptidoglycan assembly, this compound's effect appears to be broader. In Methicillin-resistant Staphylococcus aureus (MRSA), treatment with this compound leads to the leaking of bacterial contents, indicating damage to the cell membrane. nih.gov This damage is likely a consequence of increased oxidative stress induced by the antibiotic. nih.gov The resulting damage to cellular components includes the cell membrane. nih.gov

The sensitivity of different bacteria to this compound is not strictly related to the complexity of their cell surface morphology. Both bacteria with simple and complex surfaces have been found to be susceptible.

Regulation of Bacterial Virulence Factors

In addition to its effects on the bacterial cell structure, this compound can reduce the virulence of bacteria by regulating the expression of specific virulence factors. nih.gov This has been observed in Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Research indicates that this compound down-regulates the expression of the Serine-aspartate repeat-containing protein D (SdrD) and Clumping factor A (ClfA). nih.gov SdrD is important for MRSA's ability to bind to host cells and enhance its virulence, while ClfA is a critical virulence factor that promotes bacterial aggregation in plasma. nih.gov

Furthermore, this compound affects proteins related to quorum sensing, a system of cell-to-cell communication that bacteria use to coordinate group behavior, including virulence. The expression of Accessory gene regulator A (AgrA) was observed to be down-regulated, while S-ribosylhomocysteine lyase (LuxS) was up-regulated. nih.gov Both AgrA and LuxS are involved in biological processes such as host infection. nih.gov This differential regulation suggests that this compound can disrupt the normal quorum-sensing pathways to reduce bacterial virulence. nih.gov

Virulence FactorFunctionEffect of this compound
SdrD Binds to host cells, enhances virulence.Down-regulated
ClfA Promotes bacterial aggregation.Down-regulated
AgrA Quorum sensing, regulates virulence.Down-regulated
LuxS Quorum sensing, regulates virulence.Up-regulated

Structural Biology and Biophysics of Actinomycin D Dna Complexes

High-Resolution Structural Elucidation

The detailed molecular interactions between actinomycin (B1170597) D and DNA have been elucidated through high-resolution structural studies, providing a foundation for understanding its mechanism of action.

X-ray crystallography has been instrumental in revealing the atomic-level details of actinomycin D-DNA complexes. These studies have confirmed that the planar phenoxazone ring of this compound intercalates between the guanine (B1146940) and cytosine bases of a 5'-GpC-3' step. The two cyclic pentapeptide lactone rings of the drug reside in the minor groove of the DNA. nih.govoup.com

One of the earliest crystal structures of an this compound-DNA complex involved the self-complementary DNA octamer d(GAAGCTTC). rcsb.orgcapes.gov.br This study, and subsequent ones, demonstrated that the specificity for the GpC sequence is driven by specific hydrogen bonds between the threonine residues in the pentapeptide rings of this compound and the N3 and 2-amino groups of the guanine bases. rsc.orgoup.com

Crystal structures of this compound bound to DNA sequences containing CGG triplet repeats, which are associated with certain neurological diseases, have revealed unexpected conformational changes. nih.govnih.gov In a complex with d(ATGCGGCAT), two this compound molecules were found to bind to adjacent and overlapping GpC sites. This binding induced a sharp bend in the DNA, a localized left-handed twist, and the flipping out of a guanosine (B1672433) base. nih.govnih.govoup.com Another study on a complex with a CTG triplet repeat sequence also showed significant DNA unwinding and bending. oup.com

Furthermore, a crystal structure of this compound complexed with d(CGATCGATCG), a sequence lacking the canonical GpC binding site, revealed a novel slipped duplex formation where the A3-T4 dinucleotides were looped out. rcsb.org

Table 1: Key X-ray Crystallography Studies of this compound-DNA Complexes

PDB ID DNA Sequence Resolution (Å) Key Findings Reference(s)
2D55 d(GAAGCTTC) 3.0 Intercalation at GpC, distorted B-DNA, asymmetrical unwinding. rcsb.org
1I3W d(CGATCGATCG) 1.7 Slipped duplex formation with looped-out dinucleotides. rcsb.org
4HIV d(ATGCGGCAT) 2.6 Nucleotide flipping, sharp bend, left-handed twist at CGG repeat. nih.govnih.govnakb.org
- d(ATGCTGCAT)₂ 2.6 Binding to GpC sites flanking a T:T mismatch, DNA bending. oup.com

Nuclear Magnetic Resonance (NMR) spectroscopy has provided valuable insights into the solution-state structure and dynamics of this compound-DNA complexes, complementing the static picture from X-ray crystallography. rsc.org NMR studies have confirmed the GpC binding preference and the intercalation of the phenoxazone ring. nih.gov

An NMR study of this compound bound to d(AAGCGCTT) showed that the binding of two drug molecules to adjacent GpC sites induces a bend in the DNA duplex and unwinding at the central GC step. nih.gov This is consistent with findings from X-ray crystallography and highlights the significant distortion this compound imposes on the DNA helix. nih.govnih.gov

³¹P NMR studies have been particularly useful in probing the conformational changes in the DNA backbone upon this compound binding. The titration of DNA with this compound results in a distinct downfield shifted ³¹P NMR signal, indicative of a significant alteration in the phosphate (B84403) backbone geometry. nih.govoup.com The magnitude of this chemical shift change has been correlated with the degree of DNA unwinding. nih.govoup.com

NMR has also been used to investigate the binding of this compound to non-canonical DNA structures, such as hairpins and mismatched DNA. oup.comoup.com For example, studies on hairpins containing a 5'-GXC/CYG-3' recognition site revealed an unusual binding mode where the central base pairs are disrupted and displaced by the this compound chromophore. oup.com Other NMR studies have investigated the binding of this compound to single-stranded DNA, proposing a "hemi-intercalation" model. tandfonline.com

Table 2: Selected NMR Studies on this compound-DNA Interactions

DNA/Complex NMR Technique(s) Key Findings Reference(s)
ActD-d(AAGCGCTT) complex ¹H NMR DNA bending and unwinding upon binding of two ActD molecules. nih.gov
ActD with various DNA ³¹P NMR Downfield chemical shift upon binding, correlating with DNA unwinding. nih.govoup.com
ActD with d(GCGC) sequences ¹H and ³¹P NMR High specificity for GpC sites, formation of 1:1 and 2:1 complexes. nih.gov
ActD with hairpin DNA ¹H NMR Disruption of central base pairs and displacement by the chromophore. oup.com
ActD with d(TGTCATG) ¹H NMR Slipped duplex binding model proposed. nih.gov

Conformational Changes Induced in DNA upon this compound Binding

The intercalation of this compound into the DNA double helix is not a passive process but one that actively reshapes the DNA structure, leading to significant functional consequences.

A hallmark of this compound binding is the induction of both bending and unwinding of the DNA duplex. oup.cominterchim.frletstalkacademy.com The intercalation of the phenoxazone ring forces the base pairs apart, leading to a local unwinding of the helix. rcsb.org The extent of unwinding can be substantial, with some studies reporting a complete unwinding at the central step between two adjacent binding sites. nih.gov For instance, in the complex with d(AAGCGCTT), the DNA helix is significantly unwound at the central (C4-G5) step. nih.gov

Simultaneously, the presence of the bulky cyclic pentapeptides in the minor groove causes the DNA to bend. oup.comoup.com The degree and direction of the bend can vary depending on the DNA sequence and the stoichiometry of binding. In a complex where two this compound molecules bind to adjacent sites, the DNA helix exhibits a pronounced kink, bending towards the major groove. nih.gov This bending widens the minor groove, which helps to accommodate the peptide rings. nih.govnih.gov A study involving the complex of this compound with d(ATGCGGCAT) reported a sharp bend in the DNA helix. nih.govnih.gov

In certain sequence contexts, the binding of this compound can lead to a dramatic conformational change known as nucleotide flipping. oup.com This phenomenon involves the rotation of one or more nucleotide bases out of the helical stack, leaving them exposed to the solvent.

This was strikingly observed in the crystal structure of this compound bound to a DNA sequence containing a CGG triplet repeat, d(ATGCGGCAT). nih.govnih.govoup.com The binding of two this compound molecules to this sequence forces the 3'-guanosine of the CGG triplet to flip out of the duplex. nih.gov This base flipping is a mechanism to relieve the steric strain caused by the close proximity of the two bound drug molecules. nih.gov Nucleotide flipping has also been suggested in other unusual binding modes of this compound, particularly in complexes with mismatched or non-canonical DNA sequences. oup.comoup.com

This compound can also induce the formation of non-B-form DNA structures, such as slipped duplexes. This has been observed in studies with DNA sequences that are not perfectly self-complementary or lack the canonical GpC binding site. rcsb.orgcsic.es

The crystal structure of this compound complexed with d(CGATCGATCG) provided the first direct evidence for this phenomenon. rcsb.org In this complex, the DNA forms a slipped duplex where the two strands are misaligned, causing the A3-T4 dinucleotides to loop out from the helix. rcsb.org this compound then intercalates into the remaining base-paired regions. rcsb.org

NMR studies on the interaction of this compound with d(TGTCATG) and related oligomers also support a slipped duplex binding model. nih.govresearchgate.net In this model, a dimeric duplex is formed at the self-complementary CATG sequence, with the TGT ends being extruded. Two this compound molecules then bind to the ends of this duplex. nih.gov The formation of such non-canonical structures highlights the ability of this compound to recognize and stabilize DNA conformations that deviate from the classical double helix.

Left-Handed DNA Twist Induction

The interaction of this compound with DNA can lead to significant structural distortions, including the induction of a left-handed twist in the DNA helix. This is a departure from the canonical right-handed B-form DNA structure. Research has shown that the binding of this compound, particularly at GpC sites within (CGG)n trinucleotide repeat sequences, can induce a left-handed helical twist at the central GpC step. nih.govnih.gov This structural alteration is a key feature of the drug's mechanism of action and is not commonly observed in other DNA-drug complexes. nih.gov The induction of this left-handed twist is accompanied by other significant conformational changes, such as a sharp bend in the DNA helix and the flipping out of a nucleotide. nih.govnih.gov

One study on the complex of this compound with the oligonucleotide d(ATGCGGCAT) revealed a slide displacement in the five central steps of the DNA upon drug binding, contributing to this unusual helical conformation. nih.gov The steric pressure between the bulky pentapeptide rings of two this compound molecules binding to adjacent, partially overlapping sites is thought to be a driving force for these distortions. nih.govnih.gov To accommodate the drug, the DNA backbone unwinds, which in specific sequence contexts, results in the adoption of a left-handed twist. nih.gov

Widening and Opening of the Minor Groove

A hallmark of this compound's interaction with DNA is the significant widening and opening of the minor groove. nih.govnih.gov The two cyclic pentapeptide lactone rings of this compound are too bulky to fit into the standard B-form DNA minor groove. nih.govannualreviews.org Consequently, upon intercalation of the phenoxazone chromophore, the DNA helix must undergo substantial conformational changes to accommodate these peptide rings. nih.govnih.govannualreviews.org

This widening is a direct consequence of the steric clash that would otherwise occur between the inwardly pointing peptide rings and the floor of the minor groove. nih.govnih.gov NMR and X-ray crystallography studies have consistently demonstrated this phenomenon. For instance, in the complex of this compound with d(AAGCGCTT), the binding of two drug molecules to adjacent GpC sites leads to a widening and opening up of the minor groove. nih.gov Similarly, in the ActD–d(ATGCGGCAT) complex, the minor groove width is expanded at the central step to relieve steric conflict between the peptide rings of two bound drug molecules. nih.gov This structural adaptation is crucial for the stable binding of this compound and is a key determinant of its sequence specificity. annualreviews.org The DNA helix bends towards the major groove, which further facilitates the opening of the minor groove to accommodate the drug. nih.govnih.gov

Theoretical Models and Computational Studies of this compound-DNA Interactions

Molecular Mechanics (MM+) and Semi-Empirical Methods (AM1)

Computational methods have been instrumental in elucidating the intricacies of this compound-DNA interactions. Molecular mechanics (MM+) and semi-empirical methods, such as AM1, have been employed to model and analyze these complexes. nih.govlew.robiochempress.com These methods allow for the optimization of the geometries of this compound-DNA complexes and the calculation of interaction energies. biochempress.comresearchgate.net

For example, studies have utilized MM+ molecular mechanics and the AM1 semi-empirical method to investigate the binding of this compound to both single- and double-stranded DNA. nih.govlew.ro These computational approaches have been used to build model structures of the drug-nucleic acid complexes, often starting with manual docking followed by energy minimization. biochempress.com The AM1 method, for instance, has been used for the preliminary optimization of the structure of this compound before further analysis. d-nb.info These theoretical models have provided valuable insights that complement experimental findings, helping to rationalize the observed binding preferences and conformational changes in the DNA upon drug binding. nih.govuah.esnih.gov

Quantum-Chemical Criteria for Hydrogen Bonding Analysis

To gain a more detailed understanding of the forces stabilizing this compound-DNA complexes, quantum-chemical criteria have been applied to analyze hydrogen bonding. One such criterion is the Mulliken overlap population, which provides a quantitative measure of the strength of hydrogen bonds. nih.govunibuc.ro This method has been used in conjunction with programs like SHB_interactions to analyze the hydrogen-bonding patterns in this compound-DNA complexes. nih.govlew.rounibuc.ro

Analysis of van der Waals and Electrostatic Interactions

The binding of this compound to DNA is governed by a combination of forces, with van der Waals and electrostatic interactions playing crucial roles in both affinity and sequence specificity. uah.esnih.govlew.roresearchgate.net Detailed energy decomposition analyses have been performed to partition the total interaction energy into these components. uah.esnih.gov These studies have revealed that the discrimination between different DNA sequences by this compound arises from a complex interplay of hydrogen bonding and stacking interactions, which are reflected in the van der Waals and electrostatic energy terms. uah.esnih.gov

The nonelectrostatic contribution, which includes van der Waals stacking interactions and hydrogen bonds, is the major driving force for the binding of the uncharged this compound molecule to DNA. lew.ro The electrostatic contribution, while smaller, is still significant for sequence discrimination. uah.esresearchgate.net For instance, the deeper and narrower minor groove of an A:T pair compared to a G:C pair leads to more favorable electrostatic interactions with the pentapeptide rings of this compound. researchgate.net Conversely, van der Waals interactions can be more favorable with certain flanking sequences over others. researchgate.net Molecular dynamics simulations have also highlighted that van der Waals interactions are the primary attractive forces for the binding of this compound derivatives to DNA hairpins. nih.gov

Models of Interaction with Oligonucleotides

The interaction of this compound has been studied with a variety of synthetic oligonucleotides to model its binding to DNA. These models have been crucial for understanding the drug's sequence specificity and the conformational changes it induces. nih.govcsic.esacs.org Early models used deoxydinucleotides to show that the quinoid portion of the phenoxazone ring preferentially binds guanine nucleotides, suggesting that stacking forces are a primary determinant for the guanine requirement in DNA binding. nih.gov

More complex oligonucleotide models have been used to investigate the binding to various sequence contexts, including canonical GpC sites, non-classical sites like GpG and GpT, and sequences containing modified bases. uah.esnih.gov Studies with oligonucleotides such as d(GAAGCTTC)2 have provided high-resolution crystal structures of the complex, serving as a basis for further computational modeling. uah.esnih.gov Furthermore, research has explored the interaction of this compound with single-stranded DNA oligonucleotides, revealing that the drug can bind to and stabilize hairpin structures, sometimes involving mismatched base pairs. nih.govoup.com For example, this compound has been shown to induce the formation of a hairpin structure in the seemingly single-stranded oligomer 5'-CCGTTTGTGG-3'. nih.gov These oligonucleotide models have been essential for building a comprehensive picture of the diverse binding modes of this compound.

Biosynthesis and Molecular Genetics of Actinomycin D

Actinomycin (B1170597) D Producing Organisms

Actinomycin D is produced by several species of filamentous bacteria belonging to the genus Streptomyces. These microorganisms are a rich source of various secondary metabolites, including numerous clinically important antibiotics. Notable producers of this compound include Streptomyces parvulus, Streptomyces chrysomallus, and the marine-derived Streptomyces costaricanus. cmu.ac.thcolab.wsnih.gov These organisms possess the actinomycin synthetase (acm) gene cluster, which contains the genetic information necessary to perform the multi-step biosynthesis of this complex molecule. nih.govmdpi.com

Producing OrganismKey Characteristics
Streptomyces parvulus Known producer of this compound, often used in studies of its biosynthesis. cmu.ac.thfrontiersin.orgscielo.br
Streptomyces chrysomallus Produces actinomycin C and possesses a well-studied actinomycin biosynthetic gene cluster. mdpi.comnih.gov
Streptomyces costaricanus A marine-derived species that produces this compound, with its biosynthetic gene cluster identified. nih.govmdpi.comsemanticscholar.org

Precursor Biosynthesis Pathways

The synthesis of this compound relies on specific precursor molecules, which are themselves generated through dedicated metabolic routes. The formation of the phenoxazinone chromophore, a key structural feature of this compound, requires the precursor 4-methyl-3-hydroxyanthranilic acid (4-MHA). researchgate.netrsc.org

The biosynthetic journey to 4-MHA starts with the essential amino acid L-tryptophan. researchgate.netrsc.org This initial substrate is channeled from primary metabolism into the specialized secondary metabolic pathway of this compound synthesis. The conversion involves a series of enzymatic steps that transform the indole (B1671886) ring of tryptophan into the substituted anthranilic acid structure of 4-MHA. nih.gov The exact sequence of these reactions, particularly the methylation step, can vary between different actinomycin-producing strains. mdpi.comresearchgate.net For instance, in S. chrysomallus, methylation occurs at the 3-hydroxykynurenine stage, whereas in S. antibioticus, it happens after the formation of 3-hydroxyanthranilic acid. researchgate.net

A cascade of specific enzymes facilitates the conversion of tryptophan to 4-MHA, with each enzyme performing a distinct role in modifying the substrate. rsc.org

EnzymeFunction in 4-MHA Biosynthesis
Tryptophan Dioxygenase Initiates the pathway by catalyzing the oxidative cleavage of the L-tryptophan indole ring to create N-formylkynurenine. nih.gov
Kynurenine (B1673888) Formamidase Hydrolyzes the formyl group from N-formylkynurenine to yield kynurenine. nih.gov
Kynurenine Hydroxylase Also known as kynurenine 3-monooxygenase, it adds a hydroxyl group to kynurenine, forming 3-hydroxykynurenine. nih.govrsc.org
Hydroxykynureninase Cleaves 3-hydroxy-4-methylkynurenine to produce 4-MHA in some pathways. mdpi.comresearchgate.net In other pathways, it may act on 3-hydroxykynurenine to form 3-hydroxyanthranilic acid. researchgate.net
Methyltransferase Catalyzes the addition of a methyl group. This can occur on 3-hydroxykynurenine to form 3-hydroxy-4-methylkynurenine or on 3-hydroxyanthranilic acid to form 4-MHA, depending on the organism. mdpi.comresearchgate.net

Nonribosomal Peptide Synthetase (NRPS) Assembly Line

The core of this compound's structure is assembled by a large, multi-enzyme complex known as a nonribosomal peptide synthetase (NRPS). mdpi.comnih.govbiorxiv.org This assembly line is responsible for the sequential condensation of the amino acids that constitute the two pentapeptide lactone rings of this compound. The NRPS is modular, with each module dedicated to the recognition, activation, and incorporation of a specific amino acid. biorxiv.org The growing peptide chain is systematically passed from one module to the next. biorxiv.org The amino acids typically incorporated are L-threonine, D-valine, L-proline, sarcosine, and L-N-methylvaline. nih.govmdpi.com The NRPS system ensures the precise sequence and stereochemistry of these amino acids, culminating in the formation of a 4-MHA-pentapeptide intermediate. nih.gov

Dimerization of Monocyclic Arylpentapeptide Lactones

Following the NRPS-mediated synthesis, two identical monomeric units, known as 4-MHA-pentapeptide lactones, are generated. nih.govresearchgate.net These monomers must then be joined together in a crucial dimerization step. nih.gov This process is an oxidative coupling reaction that links the two 4-MHA moieties, setting the stage for the formation of the molecule's central chromophore. nih.govresearchgate.net

Phenoxazinone Chromophore Formation via Phenol Oxidation

The final step in the biosynthesis is the formation of the signature phenoxazinone chromophore, which gives this compound its color and is vital for its biological activity. nih.govnih.gov This is achieved through the oxidative condensation of the two 4-MHA precursors within the dimerized structure. nih.gov The enzyme phenoxazinone synthase, a copper-containing oxidase, catalyzes this complex 6-electron oxidation, leading to the formation of the planar, aromatic phenoxazinone ring system. nih.gov This completes the assembly of the this compound molecule. nih.gov

Identification and Characterization of Biosynthetic Gene Clusters (acn)

The biosynthesis of this compound is governed by a dedicated biosynthetic gene cluster (BGC), often referred to as the acn cluster. The discovery and detailed analysis of this gene cluster in various Streptomyces species have been crucial for understanding the molecular basis of its production.

Genomic sequencing and analysis of actinomycin-producing strains, such as Streptomyces antibioticus, Streptomyces chrysomallus, and the marine-derived Streptomyces costaricanus, have led to the identification and characterization of the acn BGC. nih.govsemanticscholar.orgnih.gov In S. chrysomallus, the gene cluster spans approximately 50 kilobases (kb) of DNA and contains 28 biosynthetic genes. semanticscholar.orgnih.gov A similar cluster, though lacking gene duplicates, was identified in S. antibioticus. nih.govsemanticscholar.org In S. costaricanus SCSIO ZS0073, the acn cluster is about 39.8 kb and comprises 25 open reading frames (ORFs). nih.govsemanticscholar.org

A central feature of the acn cluster is the set of genes encoding non-ribosomal peptide synthetases (NRPSs), which are large, multifunctional enzymes responsible for assembling the two pentapeptide lactone chains of this compound. nih.govsemanticscholar.orgrsc.org These NRPS genes, often designated acmA, acmB, and acmC, work in a modular fashion to incorporate specific amino acids, including L-threonine, D-valine, L-proline, sarcosine, and L-N-methylvaline, into the peptide chains. nih.govmdpi.com

The cluster also contains genes essential for the synthesis of the phenoxazinone chromophore, which is derived from the amino acid tryptophan. nih.govrsc.org Key genes in this part of the pathway include those encoding for tryptophan 2,3-dioxygenase, kynurenine formamidase, kynureninase, and a methyltransferase. nih.govresearchgate.net These enzymes catalyze the conversion of tryptophan into the crucial precursor, 4-methyl-3-hydroxyanthranilic acid (4-MHA). nih.govrsc.orgresearchgate.net

Additionally, the acn cluster houses regulatory genes that control the expression of the biosynthetic genes. For example, in S. costaricanus, four positive regulatory genes (acnWU4RO) have been identified through gene inactivation studies. nih.gov The cluster may also contain genes encoding transporters for exporting the synthesized this compound out of the cell. asm.org The organization and composition of the acn gene cluster can show some variation between different producing organisms, which can sometimes lead to the production of different actinomycin analogs. semanticscholar.orgrsc.org

Table 1: Key Genes in the this compound Biosynthetic Gene Cluster (acn)
Gene DesignationEncoded Enzyme/ProteinFunction in Biosynthesis
acnA, acmB, acmCNon-ribosomal Peptide Synthetases (NRPSs)Assemble the pentapeptide side chains from amino acid precursors. nih.govnih.gov
acnHTryptophan 2,3-dioxygenaseCatalyzes the initial step in the formation of the 4-MHA chromophore from tryptophan. nih.govresearchgate.net
acnGKynurenine formamidaseInvolved in the conversion of tryptophan to 4-MHA. nih.govresearchgate.net
acnLKynureninaseAn enzyme in the 4-MHA precursor biosynthetic pathway. nih.govresearchgate.net
acnMMethyltransferaseCatalyzes the methylation step in the formation of 4-MHA. nih.govresearchgate.net
acnWU4RORegulatory ProteinsPositively regulate the expression of the actinomycin biosynthetic genes. nih.gov

Genetic Modification and Analog Production

The detailed knowledge of the this compound biosynthetic gene cluster (acn) provides a foundation for producing novel actinomycin analogs through genetic engineering. rsc.org These efforts aim to generate new compounds with potentially improved therapeutic characteristics, such as increased efficacy and reduced side effects. rsc.org

A primary strategy involves the manipulation of the non-ribosomal peptide synthetase (NRPS) genes to alter the amino acid sequence of the pentapeptide lactone rings. By modifying the substrate-conferring adenylation domains within the NRPS modules, it is possible to incorporate different amino acids, leading to the creation of new actinomycin derivatives.

Another successful approach is precursor-directed biosynthesis, also known as mutasynthesis. researchgate.netacs.org This technique involves deleting key genes in the biosynthetic pathway, such as those responsible for the synthesis of the 4-methyl-3-hydroxyanthranilic acid (4-MHA) chromophore precursor. researchgate.netacs.org The resulting mutant strain is then fed with structurally modified synthetic precursors. researchgate.netacs.org The biosynthetic machinery of the organism can incorporate these "unnatural" building blocks, resulting in the production of novel analogs. For instance, feeding halogenated or methoxy-substituted 4-MHA analogues to an acnGHLM-deleted mutant of Streptomyces costaricanus has led to the production of several new halogenated actinomycin analogues with significant antimicrobial activities. researchgate.netacs.orgcolab.ws

Furthermore, genome mining of various actinomycete strains continues to reveal new putative actinomycin BGCs. rsc.orgmdpi.com These newly discovered clusters may possess unique genes or gene arrangements, offering the potential to produce novel members of the actinomycin family with different structural features and biological activities. rsc.org The discovery of shunt products from the actinomycin pathway, such as actinrhaters A and B, also provides new insights into the chemical diversity that can be generated from this biosynthetic machinery. rsc.org The enzymatic synthesis of this compound and its analogs from synthetic pentapeptide lactone precursors has also been demonstrated, offering a cell-free approach to generating novel compounds. nih.gov

Table 2: Research Findings on Genetic Modification and Analog Production
Research FocusKey Findings
Precursor-Directed Biosynthesis Feeding halogenated 4-MHA analogues to an S. costaricanus mutant resulted in new antibacterial actinomycin analogues. researchgate.netacs.org
Genome Mining Identification of a putative actinomycin gene cluster in Kitasatospora sp. led to the isolation of actinomycins D and V, along with novel 4-MHA derivatives (actinrhaters A and B). rsc.org
Enzymatic Synthesis Cell-free enzymatic systems have been used to synthesize this compound and its analogs from synthetic pentapeptide lactone precursors. nih.gov
Isolation of Natural Analogs Chemical investigation of a Streptomyces sp. from the Sinai desert led to the isolation of new this compound analogs with activity against MRSA. nih.gov

Cellular and Molecular Effects Beyond Direct Dna Binding

Impact on Gene Expression and mRNA Stability

Actinomycin (B1170597) D's potent inhibition of RNA polymerase activity serves as a valuable tool for studying the dynamics of mRNA, providing insights into the regulation of gene expression at the post-transcriptional level.

Actinomycin D is a widely utilized transcription inhibitor that functions by intercalating into DNA, thereby preventing the unwinding of the DNA double-helix and obstructing the activity of DNA-dependent RNA polymerase. nih.gov This action is not entirely selective, as it can inhibit all isoforms of RNA polymerase, in contrast to agents like α-amanitin which is more specific for RNA polymerase II and III. mdpi.com The primary consequence of this inhibition is a global shutdown of gene transcription. mdpi.com

The use of this compound to block transcription is a classic and straightforward method for determining the half-life of mRNA in various cellular models. nih.govnih.govspringernature.com The experimental protocol generally involves treating cultured cells with this compound to halt the synthesis of new mRNA. nih.govspringernature.com Following this transcriptional blockage, total RNA is isolated at several time points. springernature.com The abundance of specific transcripts at each time point is then quantified using techniques such as quantitative PCR (qPCR), Northern blot analysis, or DNA microarray hybridization. nih.govpnas.orgspringernature.com

By plotting the amount of a specific mRNA remaining at each time point, a decay curve can be generated. From this curve, the mRNA half-life, which is the time it takes for half of the initial amount of the mRNA to be degraded, can be calculated. pnas.org This method has been applied across a wide range of cell types and experimental conditions to understand how different factors influence gene expression at the post-transcriptional level. nih.govpnas.org For example, this technique has been used to compare mRNA stability in control versus gene-depleted pluripotent stem cells and to assess how cellular stress affects mRNA turnover. nih.govpnas.org While effective, it's acknowledged that this compound can have side effects, and the calculated half-lives can sometimes vary from those determined by other techniques. nih.gov

Experimental Approaches for mRNA Half-Life Determination Using this compound
Cellular ModelExperimental ConditionQuantification MethodKey FindingReference
Mouse Induced Pluripotent Stem Cells (iPSCs)Control vs. SRSF3 depletionQuantitative PCR (qPCR)Used to determine if SRSF3 affects the stability of its target mRNAs. nih.gov
H1299 CellsStress vs. untreated conditionsNorthern Blot AnalysisValidated that changes in mRNA levels for certain genes under stress were due to altered mRNA turnover. pnas.org
Mouse Myeloma 4T001 CellsComparison of different half-life measurement techniquesDecay following this compound administrationIg gamma 2b mRNA half-life was measured at 2.9 hours. nih.gov

Beyond its global effects, this compound has been instrumental in dissecting the regulation of specific genes, revealing complex and sometimes paradoxical effects on mRNA stability.

ALKBH5 mRNA: The stability of the mRNA for the N6-methyladenosine (m6A) demethylase ALKBH5 has also been investigated using this compound. In breast cancer cells, treatment with the BRD4 inhibitor JQ1 was found to significantly increase the stability of ALKBH5 mRNA, an effect that was confirmed through this compound chase experiments. researchgate.net Similarly, studies in renal cell carcinoma and cardiomyocytes have utilized this compound to demonstrate how ALKBH5 can, in turn, regulate the stability of other mRNAs, such as AURKB and SIRT1, respectively. peerj.comresearchgate.net For instance, overexpression of ALKBH5 increased the half-life of AURKB mRNA, while ALKBH5 knockdown decreased it. researchgate.net

Effects of this compound on Specific Gene Expression
GeneCell Type/SystemObserved Effect of this compoundInferred MechanismReference
c-MycMutational analysis systemInhibits translation-dependent turnover.Indirectly stabilizes mRNA by affecting a coupled degradation pathway. doi.org
Leptin (ob gene)Rat adipocytesReduced the loss of leptin mRNA over 24 hours.Inhibition of the synthesis of a labile protein required for leptin mRNA degradation. apexbt.comnih.gov
ALKBH5Breast cancer cells (MDA-MB-231, BT-549)Used to confirm that BRD4 inhibition increases ALKBH5 mRNA stability.This compound chase assay demonstrated a longer half-life of ALKBH5 mRNA upon JQ1 treatment. researchgate.net
CYR61Trophoblast cellsUsed to show that ALKBH5 knockdown increased the half-life of CYR61 mRNA.This compound chase assay measured mRNA decay rates. thno.org

Chromatin Remodeling and Structure

This compound's interaction with DNA can also lead to alterations in chromatin structure and its association with key architectural proteins.

The accessibility of DNA within the chromatin landscape is a key determinant of gene regulation. Studies have shown that this compound can influence this accessibility. In Drosophila cells, treatment with this compound resulted in subtle increases in chromatin accessibility near the transcription start sites (TSS) of genes. biorxiv.org This effect was more pronounced at closely spaced divergent promoters compared to tandem promoters. biorxiv.org In human K562 cells, this compound treatment, which stalls RNA Polymerase II (RNAPII) elongation, led to a rapid increase in the chromatin occupancy of both RNAPII-S5P and the BAF chromatin remodeling complex. biorxiv.org This suggests that the physical blockage of RNAPII by this compound can recruit chromatin remodelers, thereby altering the local chromatin environment. It is known that the concentration of DNA-binding sites for this compound in the nucleus is high and varies with the cell cycle, depending on DNA accessibility within chromatin. oup.com

This compound can influence the association of key architectural proteins with chromatin, including linker histone H1, heterochromatin protein 1 (HP1), and the histone variant macroH2A.

Histone H1 and HP1: Linker histone H1 plays a crucial role in stabilizing higher-order chromatin structure. In studies of ribosomal DNA (rDNA) transcription, inhibition by this compound was shown to increase the association of both histone H1 and HP1 with the rRNA gene repeat. mdpi.com Furthermore, treatment of cells with this compound, which displaces HMGN proteins from chromatin, was used in FRAP (fluorescence recovery after photobleaching) analysis to study the competitive binding of H1 and HMGN proteins to chromatin. embopress.org In studies of nucleolar structure, this compound treatment, which inhibits rRNA transcription, caused a repositioning of the HP1β-fibrillarin complex towards the nucleolar border. researchgate.netresearchgate.net

macroH2A: The histone variant macroH2A is generally associated with transcriptional repression. Inhibition of RNA polymerase I transcription with this compound induces the recruitment of macroH2A1 to the rDNA and its relocalization to the nucleolus. nih.gov This suggests that transcriptional activity can influence the positioning of this repressive histone variant. In colorectal cancer cells, the interaction between the long non-coding RNA H19 and macroH2A was investigated. Treatment with this compound attenuated the effect of H19 on the expression of CDK8, suggesting a transcriptional regulation mechanism potentially involving the interplay between H19, macroH2A, and the chromatin state. nih.govresearchgate.net

Influence on Nucleosome Position and Structure

This compound's influence extends to the very architecture of chromatin, specifically affecting nucleosome structure. Research indicates that the intercalation of this compound into the DNA of transcriptionally active nucleosomes can "lock" them into an "unfolded" but still potentially active state. nih.gov This was observed in a study where nucleosomes from active c-fos and c-myc genes retained their affinity for a mercury column—a characteristic of their transcribed state—even after transcription was halted by this compound. nih.gov In contrast, when transcription was inhibited by α-amanitin, which targets RNA polymerase II, the oncogene-containing nucleosomes quickly lost this affinity. nih.gov This suggests that this compound's presence within the DNA of the nucleosome preserves a structurally altered conformation associated with transcriptional activity. nih.gov This effect is attributed to the preferential binding of this compound to the DNA within these active nucleosomes. nih.gov

Furthermore, the presence of this compound can impact the analysis of nucleosome positioning in transcriptome studies. For instance, in Schizosaccharomyces pombe, the correlation between sense and antisense transcription, which can be related to nucleosome organization, was lost when reverse transcription was performed in the presence of this compound. uni-muenchen.de While the precise mechanisms by which this compound alters local nucleosome positioning are complex and likely sequence-dependent, its ability to intercalate into DNA provides a physical basis for such structural perturbations. tandfonline.comresearchgate.net

Interactions with Chromatin Remodeling Proteins (e.g., BRG1, SNF2H)

This compound's impact on transcription is also mediated through its effects on chromatin remodeling complexes, which are essential for modulating DNA accessibility. The formation of certain remodeling complexes is dependent on active transcription, and therefore can be inhibited by this compound. A key example is the B-WICH complex, which contains the ATP-dependent chromatin remodeler SNF2H. The formation of the functional B-WICH complex is prevented by transcription inhibitors like this compound, indicating that its assembly or stability is linked to ongoing RNA synthesis. diva-portal.org The B-WICH complex is known to be required for maintaining an open chromatin structure at ribosomal DNA (rDNA) gene promoters to facilitate transcription by RNA Polymerase I. diva-portal.org

Chromatin Remodeling Protein/ComplexEffect of this compoundResearch Finding
B-WICH (contains SNF2H) Prevents the formation of the complex. diva-portal.orgThe assembly of the B-WICH complex is dependent on active transcription, which is inhibited by this compound. diva-portal.org
CHD9 Reduces the association of n-CHD9 with ribosomal DNA (rDNA). nih.govThis compound induces dispersal and segregation of nucleolar components, leading to reduced binding of CHD9 at the rDNA locus. nih.gov

Cell Cycle Modulation at the Molecular Level

Induction of G1-phase Arrest

This compound is a potent inducer of cell cycle arrest, particularly at the G1 phase. This effect has been observed across various cell types, including normal human oral keratinocytes, vascular smooth muscle cells (SMCs), and certain cancer cell lines. spandidos-publications.comnycu.edu.tw The G1 arrest is a key mechanism underlying its anti-proliferative effects.

At the molecular level, this G1 arrest is triggered by the modulation of several key regulatory proteins. In vascular SMCs, this compound was shown to suppress the protein expression levels of proliferating cell nuclear antigen (PCNA), a critical factor for DNA synthesis and repair. nycu.edu.twnih.gov The downregulation of PCNA is a strong indicator of a halt in cell cycle progression from G0/G1 to the S phase. nycu.edu.twresearchgate.net

Further proteomic studies in B104-1-1 cells revealed that this compound-induced G1 arrest is associated with the up-regulation of Mitogen-Activated Protein Kinase Kinase Kinase 3 (MEKK3) and the down-regulation of Heat shock protein 70 (Hsp70). nih.gov MEKK3 is known to be strongly related to G1 arrest, while Hsp70 is also involved in cell cycle regulation, suggesting a multi-faceted mechanism of action. nih.gov In some contexts, the induction of G1 arrest by this compound is dose-dependent and can be p53-dependent at lower concentrations. aacrjournals.org

Cell Line/TypeKey Molecular FindingEffect on Cell Cycle
Vascular Smooth Muscle Cells (SMCs) Down-regulation of PCNA protein expression. nycu.edu.twnih.govG1-phase arrest. nycu.edu.tw
B104-1-1 Cells Up-regulation of MEKK3; Down-regulation of Hsp70. nih.govG1-phase arrest. nih.gov
Normal Human Oral Keratinocytes Enhanced level of wild-type p53 protein and transcripts of WAF1/CIP1 and gadd45. spandidos-publications.comTransient G1 arrest. spandidos-publications.com
MCF-7 Cells Known to activate p53. oup.comG1-phase arrest (used as a positive control). oup.com

Involvement of p53-mediated Cell Cycle Arrest

A crucial pathway through which this compound exerts its cell cycle control is via the activation of the tumor suppressor protein p53. researchgate.nettandfonline.comcellsignal.jp By causing ribosomal stress through the blockade of transcription, this compound leads to the stabilization and activation of p53. researchgate.net This activation of the p53 pathway is a central mechanism for its role in inducing cell cycle arrest or apoptosis in cancer cells. researchgate.net

Activated p53 functions as a transcription factor that regulates genes involved in cell cycle arrest, such as p21WAF1/CIP1. spandidos-publications.com Studies have shown that this compound treatment significantly increases the levels of wild-type p53 protein, which in turn leads to an increase in the transcripts of p21 (also known as WAF1/CIP1) and gadd45, both of which are key mediators of G1 arrest. spandidos-publications.com The induction of p53-dependent G1 arrest has been observed in various cell lines, including HCT116 and normal human oral keratinocytes. spandidos-publications.comtandfonline.com

Interestingly, the p53-dependent G1 arrest is particularly prominent at lower doses of this compound. aacrjournals.org At higher doses, a p53-independent G1 arrest mechanism may become dominant, coinciding with a more general inhibition of RNA synthesis. aacrjournals.org The specific activation of the p53 pathway by low doses of this compound has been proposed as a therapeutic strategy to protect normal cells from chemotherapy by inducing a reversible growth arrest. tandfonline.com

Molecular Mechanisms of Cellular Sensitivity and Intrinsic Resistance

Role of Specific Molecules or Signaling Pathways in Modulating Sensitivity (e.g., RNase L activation)

The sensitivity of cells to this compound is not uniform and can be modulated by specific intracellular signaling pathways, a key one being the 2-5A/RNase L system. RNase L is an endoribonuclease that, when activated, degrades single-stranded RNA, playing a role in antiviral and antiproliferative responses. pnas.org

Research has shown that this compound can activate RNase L, which in turn can trigger a cascade of events leading to apoptosis, thereby increasing cellular sensitivity. researchgate.net In lung cancer cells, this compound-activated RNase L was found to induce the cleavage of PARP and cause DNA damage, mediated by a H2A.X/H2B-p21 axis. researchgate.net This leads to irreversible DNA damage and apoptosis, highlighting a crucial role for RNase L in the cytotoxic mechanism of this compound. researchgate.net

Furthermore, RNase L activation can profoundly alter the cellular transcriptome, not only by degrading many mRNAs but also by inducing inflammatory genes through a ribotoxic stress response involving JNK and p38α MAP kinases. researchgate.net The activation of RNase L can also influence the stability of specific mRNAs, such as p21, which is critical for cell cycle arrest. researchgate.net The ability of a cell to mount a robust RNase L response upon treatment with this compound could therefore be a significant determinant of its sensitivity to the compound. Conversely, defects in the RNase L pathway could be a source of intrinsic resistance. psu.edubiorxiv.org

Molecule/PathwayRole in Modulating Sensitivity to this compoundDownstream Effects
RNase L Activation by this compound promotes apoptosis. researchgate.netInduces Caspase-3/PARP activation, DNA cleavage, and cell cycle arrest via H2A.X/H2B-p21 axis. researchgate.net
p53 Pathway Activation leads to cell cycle arrest or apoptosis. researchgate.netInduces transcription of genes like p21, mediating G1 arrest. spandidos-publications.com
Akt Signaling Mediates this compound-induced p53 expression. researchgate.netContributes to the activation of p53 and subsequent cellular responses. researchgate.net

Methodological Approaches in Actinomycin D Research

Spectroscopic Techniques

Spectroscopic methods are fundamental in elucidating the binding characteristics and structural impact of actinomycin (B1170597) D on DNA.

UV-Visible (UV-Vis) absorption spectroscopy is a cornerstone technique for investigating the binding of actinomycin D to DNA. The interaction typically leads to noticeable changes in the drug's absorption spectrum, specifically a decrease in absorbance (hypochromism) and a shift to longer wavelengths (bathochromic or red shift) in the visible region, particularly around 425-480 nm. acs.orgpnas.orgresearchgate.net These spectral alterations are indicative of the intercalation of this compound's phenoxazone ring into the DNA duplex. acs.orgresearchgate.net

Researchers utilize spectrophotometric titrations to quantify the binding affinity. In these experiments, the concentration of DNA is incrementally increased in a solution containing a fixed concentration of this compound, and the resulting changes in absorbance are monitored. acs.org The data from these titrations can be used to construct binding isotherms and Scatchard plots, which allow for the determination of binding constants (K) and binding stoichiometry. acs.orgresearchgate.netnih.gov For instance, the binding of this compound to a 21-nucleotide G-rich DNA fragment from the hmgb1 gene promoter showed a binding affinity (K) of 4.3 x 10(5) M(-1). researchgate.net Similarly, studies with various deoxyribodinucleotides revealed different binding behaviors; the binding to pdG-dC was cooperative, while binding to other dinucleotides like pdC-dG was not. pnas.orgnih.govnih.gov

The magnitude of the spectral changes can also provide a qualitative ranking of this compound's binding affinity for different DNA sequences. acs.org For example, comparative studies have shown that this compound exhibits a preference for GpC sequences and that flanking bases can significantly influence binding affinity. acs.orgrsc.org

Table 1: Key Findings from UV-Visible Absorption Spectroscopy Studies of this compound-DNA Interaction

DNA Sequence/Target Observed Spectral Change Binding Parameters Reference
Self-complementary dodecamers Depression and enhancement of absorbance at 427 nm and 480 nm regions, respectively. Qualitative ranking of binding order established. acs.org
Deoxyribodinucleotides (e.g., pdG-dC) Sigmoidal binding curve, indicating cooperativity. K(App) = 1.7 x 10(7) liter(2)/mol(2) pnas.orgnih.govnih.gov
21nt DNA segment of hmgb1 gene promoter Hypochromic and bathochromic shift. Binding affinity (K) = 4.3 x10(5) M(-1) researchgate.net
c-met promoter GC-rich sequence (24RY) High binding constant observed. K = 4–5 × 10(5) M−1 tandfonline.com
C9orf72 repeat G-quadruplexes and i-motifs Hyperchromic effect observed. Dissociation constants (kD) of 2.3 µM for G-quadruplexes and 1.8 µM for i-motifs. hormozgan.ac.ir

Circular Dichroism (CD) Spectrometry for DNA Conformational Changes and Ligand-DNA Complex Structural Features

Circular dichroism (CD) spectrometry is a powerful technique for probing the conformational changes in DNA upon this compound binding and for characterizing the structure of the resulting complex. nih.govnih.govresearchgate.net this compound itself is not optically active in the visible region, but when it intercalates into the chiral DNA double helix, it gains an induced CD (ICD) signal. rsc.org The appearance of a significant ICD signal is a strong indicator of an intercalative binding mode. rsc.org

For duplex DNA, the binding of this compound typically induces negative CD signals around 375 nm and 440 nm, confirming the intercalation of its phenoxazone ring. nih.gov Studies have shown that upon interaction with this compound, the CD spectra of B-DNA, which characteristically shows a positive peak around 275-280 nm and a negative peak around 250 nm, undergo significant changes. researchgate.netoup.com These changes can include a red shift in the positive band and an increase in the intensity of the negative band, indicating a conformational transition in the DNA. oup.comoup.com For example, interaction with a 21-nucleotide DNA fragment resulted in perturbation of the B-DNA structure. researchgate.net

CD spectrometry is also crucial for studying the interaction of this compound with non-canonical DNA structures like G-quadruplexes. nih.govresearchgate.netacs.orgnih.gov The binding of this compound to human telomeric G-quadruplex DNA induces distinct ICD signals, with a negative band at 375 nm and a positive band at 440 nm, suggesting that the phenoxazone ring stacks onto the G-tetrad rather than intercalating between them. nih.gov Furthermore, CD studies have revealed that this compound can induce a mixed-type conformation in the c-Myc promoter G-quadruplex. researchgate.netacs.orgnih.gov

Table 2: Conformational and Structural Insights from Circular Dichroism (CD) Spectrometry

DNA Target Observed CD Spectral Changes Interpretation Reference
Duplex DNA (general) Induction of negative CD signals at ~375 nm and 440 nm. Intercalation of the phenoxazone ring. rsc.orgnih.gov
Duplex DNAs (GC1, GC2, GG2, AT2) Increase in CD intensity at ~250 nm and a red shift from 275 nm to 290 nm. Conformational change in DNA upon binding. oup.com
Human telomeric G-quadruplex (Na+ and K+ forms) Induced CD signals: negative at 375 nm, positive at 440 nm. Stacking of the phenoxazone ring on the G-tetrad. nih.gov
c-Myc promoter G-quadruplex Induces a mixed-type conformation. Surface end-stacking interaction. researchgate.netacs.orgnih.gov
21nt DNA segment of hmgb1 gene promoter Perturbation of the characteristic B-DNA spectrum. Alteration in DNA backbone and helicity. researchgate.net

Biochemical and Molecular Assays

Biochemical and molecular assays are essential for determining the functional consequences of this compound's interaction with DNA, particularly its well-known role as a transcription inhibitor.

In vitro transcription inhibition assays directly measure the ability of this compound to block RNA synthesis. A common method involves quantifying the incorporation of a radiolabeled nucleotide, such as [3H]uridine, into newly synthesized RNA in the presence and absence of the drug. nih.gov this compound is a potent inhibitor of RNA polymerase. rndsystems.com By forming a stable complex with the DNA template, it prevents the unwinding of the double helix, thereby obstructing the progression of RNA polymerase. nih.gov

These assays are widely used to determine the half-life of messenger RNA (mRNA) as a measure of its stability. nih.govmrnabased-drug.com By treating cells with this compound to halt new transcription, researchers can monitor the decay of existing mRNA transcripts over time. nih.govcreative-biolabs.com This method, while having some limitations due to the drug's potential cytotoxicity, offers the advantage of measuring the stability of endogenous mRNAs without the need for genetic modification of the cells. nih.govmrnabased-drug.comcreative-biolabs.com The amount of remaining mRNA at different time points after this compound treatment can be quantified using techniques like Northern blotting, quantitative PCR (qPCR), or microarray analysis. creative-biolabs.com

DNA binding assays are employed to quantitatively characterize the interaction between this compound and DNA. Spectrophotometric binding curves, as discussed in section 6.1.1, are a primary example of such assays. nih.gov By systematically titrating a solution of this compound with DNA and monitoring the changes in the UV-Vis spectrum, a binding curve can be generated. pnas.orgnih.govnih.gov

These curves provide valuable data for determining the stoichiometry of the binding and the equilibrium binding constant. For instance, studies using this method have shown that the binding of this compound to the deoxyribodinucleotide pdG-dC is a cooperative process, as indicated by a sigmoidal binding curve with a Hill constant of approximately 2.0. pnas.orgnih.govnih.gov In contrast, the binding to other dinucleotides, such as pdC-dG, follows a hyperbolic curve, indicating a non-cooperative, first-order interaction. pnas.orgnih.gov These assays have been instrumental in confirming this compound's preference for G-C rich sequences as binding sites. nih.govnih.gov

The PCR-stop assay is a powerful technique used to identify and characterize the binding of ligands, such as this compound, to specific DNA structures like G-quadruplexes. researchgate.netacs.orgnih.gov This assay relies on the principle that a ligand-stabilized G-quadruplex can act as a roadblock for DNA polymerase during a polymerase chain reaction (PCR), leading to a halt in DNA synthesis. nih.gov

In a typical PCR-stop assay, a DNA template containing a potential G-quadruplex-forming sequence is amplified by PCR in the presence of varying concentrations of the ligand. The PCR products are then separated by gel electrophoresis. If the ligand binds to and stabilizes the G-quadruplex structure, the polymerase will be blocked, resulting in the accumulation of a truncated DNA product corresponding to the position of the G-quadruplex. The intensity of this "stop" band increases with higher concentrations of the effective ligand.

Research has successfully used PCR-stop assays to demonstrate that this compound selectively binds to the G-quadruplex structure in the promoter region of the c-Myc oncogene, thereby inhibiting its amplification. researchgate.netacs.orgnih.gov This finding points to a novel mechanism of action for this compound, where it can repress gene expression by targeting and stabilizing G-quadruplex DNA structures in promoter regions. researchgate.netacs.orgnih.gov

Promoter Assays to Evaluate Gene Repression

Promoter assays are crucial for understanding how this compound influences gene expression at the transcriptional level. These assays typically involve cloning a specific promoter region of a gene of interest upstream of a reporter gene (e.g., luciferase or β-galactosidase) in a plasmid vector. This construct is then introduced into cells, and the activity of the reporter gene is measured as an indicator of promoter activity.

This compound is used in these assays to directly assess its repressive effect on specific promoters. A key finding is its ability to target and bind to G-quadruplex structures within promoter regions. For instance, the promoter of the c-Myc oncogene contains a nuclease hypersensitive element (NHE) III1 region that can form a G-quadruplex. Studies have shown that this compound interacts with this G-quadruplex structure. nih.govresearchgate.netacs.org This binding stabilizes the G-quadruplex and represses the transcription of the c-Myc gene, which can be quantified by a decrease in reporter gene activity in promoter assays. nih.govacs.org The results from such assays, using wild-type and mutated promoter constructs, have provided strong evidence that this compound's anticancer activity can be attributed to this novel mechanism of turning off oncogene expression by interacting with promoter G-quadruplexes. nih.govresearchgate.netacs.org

Promoter StudiedKey Finding with this compoundReference
c-Myc (NHEIII1 region)Binds to and stabilizes the G-quadruplex structure, leading to transcriptional repression. nih.govresearchgate.netacs.org
ErbB2Inhibits transcript synthesis and selectively destabilizes mature ErbB2 transcripts. aacrjournals.org

Western Blotting for Protein Expression Analysis

Western blotting is a widely used technique to detect and quantify specific proteins in a sample. In the context of this compound research, it is instrumental in analyzing the downstream effects of transcription inhibition on protein expression, particularly proteins involved in apoptosis and cell signaling pathways. By treating cells with this compound and then analyzing cell lysates via Western blotting, researchers can observe changes in the levels of key proteins.

This compound is known to induce apoptosis, or programmed cell death, in various cancer cell lines. researchgate.net Western blot analysis has been pivotal in elucidating the molecular players involved in this process. For example, studies have shown that treatment with this compound leads to the cleavage, and thus activation, of Caspase-3 . Activated Caspase-3 then cleaves other substrates, including Poly (ADP-ribose) polymerase (PARP) , a hallmark of apoptosis that can be readily detected by Western blotting.

Furthermore, Western blotting can be used to assess the impact of this compound on proteins that regulate cell proliferation and survival. These include:

Proliferating Cell Nuclear Antigen (PCNA) : A key factor in DNA replication and repair.

Focal Adhesion Kinase (FAK) : A non-receptor tyrosine kinase involved in cell adhesion and survival signaling.

Raf : A family of serine/threonine-specific protein kinases that is a central component of the MAPK/ERK signaling pathway, which regulates cell proliferation and survival.

Changes in the expression or post-translational modification of these proteins following this compound treatment provide insights into the compound's complex effects on cellular signaling cascades.

Quantitative Polymerase Chain Reaction (qPCR) for mRNA Expression and Half-Life Determination

Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is a highly sensitive and specific method for measuring the amount of a specific mRNA transcript. nih.gov In this compound research, qPCR is a cornerstone for studying mRNA decay and determining mRNA half-life. nih.govnih.gov

The fundamental principle involves treating cells with this compound to halt de novo transcription. nih.govcreative-biolabs.com RNA samples are then collected at various time points following the transcriptional block. nih.govoup.com The amount of a specific mRNA remaining at each time point is quantified using qPCR. By plotting the natural logarithm of the mRNA abundance against time, a decay curve is generated. oup.com The slope of this curve represents the decay constant, from which the mRNA half-life (t₁/₂) can be calculated. nih.govoup.com

This method allows for the rapid and precise measurement of the stability of endogenous mRNAs across a wide range of expression levels. nih.gov For instance, this approach has been used to determine the half-life of β-actin mRNA in different human leukemia cell lines, revealing that mRNA stability can be influenced by the cellular growth rate. nih.gov The sensitivity of qPCR makes it particularly valuable for analyzing low-abundance transcripts. nih.gov

Cell LineTarget mRNAMeasured Half-life (t₁/₂)Reference
Nalm-6 (human leukemia)β-actin6.6 hours nih.gov
CCRF-CEM (human leukemia)β-actin13.5 hours nih.gov
C2C12 (mouse myoblast)VariousMedian of 231 minutes for all expressed transcripts oup.com

Northern Blot Analysis for mRNA Expression

Northern blot analysis is a classic technique used to detect and measure the size and abundance of specific RNA molecules in a sample. Despite being more laborious and requiring larger amounts of RNA compared to qPCR, it remains a valuable tool in this compound studies. nih.govbiologists.com

Similar to qPCR-based methods, Northern blotting is used to determine mRNA half-life by measuring the decrease in a specific mRNA species over time after transcription is inhibited by this compound. biologists.compnas.orgahajournals.org Total RNA is extracted from cells at different time points, separated by gel electrophoresis, transferred to a membrane, and then hybridized with a labeled probe specific to the mRNA of interest. biologists.com The signal intensity at each time point is quantified to determine the rate of decay.

A unique advantage of Northern blotting is its ability to visualize the full-length mRNA as well as any decay intermediates or different-sized transcripts, which might not be discernible with other techniques like qPCR. nih.gov This can provide valuable insights into the mechanisms of mRNA degradation. However, the method is considered low-throughput and is less sensitive for detecting mRNAs with low abundance. nih.gov

Melting Temperature (Tm) Measurements for DNA Duplex Stability

The melting temperature (Tm) of a DNA duplex is the temperature at which half of the double-stranded DNA molecules dissociate into single strands. This parameter provides a measure of the stability of the duplex. The binding of a small molecule like this compound to DNA can alter its Tm.

Tm measurements are performed using a spectrophotometer that monitors the absorbance of UV light by the DNA solution as the temperature is gradually increased. nih.govacs.org The dissociation of the duplex into single strands leads to an increase in absorbance, a phenomenon known as hyperchromicity. The midpoint of this transition is the Tm.

Studies have consistently shown that the intercalation of this compound into a DNA duplex increases its melting temperature, indicating a stabilization of the double helix. nih.govacs.orgresearchgate.net This stabilization effect is dependent on the DNA sequence, with a preference for GpC sites. uah.es The magnitude of the Tm increase (ΔTm) can provide information about the binding affinity of this compound to different DNA sequences. acs.org For example, a significant increase of about 20°C in Tm was observed for the DNA octamer d(CGTCGACG) upon binding to this compound, reflecting a strong interaction. acs.org

DNA SequenceDescriptionΔTm (°C) with this compoundReference
(CGG)₁₆CGG triplet repeat hairpinIncrease of up to 23.4°C nih.gov
d(ATGCGGCAT)₂ (GG2)Duplex with a central G:G mispairHigher ΔTm compared to duplexes with standard base pairs nih.gov
d(CGTCGACG)Self-complementary octamer~20°C acs.org
Various mismatched duplexes11-mer duplexes with central mismatchesPreferential stabilization of thymine-related T:T mismatches when combined with echinomycin oup.com

Structural Determination Techniques

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of molecules, including complex biological macromolecules like DNA and their complexes with drugs. In this compound research, this technique has been fundamental in visualizing precisely how the drug interacts with DNA at an atomic level. nih.govnih.govrcsb.orgcsic.es

The process involves crystallizing the this compound-DNA complex and then bombarding the crystal with X-rays. The diffraction pattern produced is used to calculate an electron density map, from which a detailed structural model can be built.

Crystallographic studies have confirmed the intercalation model, showing that the planar phenoxazone ring of this compound inserts itself between two base pairs, preferentially a GpC sequence. rcsb.org The two cyclic pentapeptide lactone rings of the drug reside in the minor groove of the DNA, making specific hydrogen bonds and van der Waals contacts that contribute to the binding affinity and sequence selectivity. uah.esrcsb.org These structures reveal that DNA undergoes significant conformational changes upon binding, including unwinding and kinking of the helix. nih.govrcsb.org

PDB IDDNA SequenceKey Structural FeatureReference
-d(ATGCAT)₂2:1 complex with this compound intercalated into a double-stranded hexamer. nih.gov
-d(GAAGCTTC)₂Confirmed the intercalation model with the drug in the central GC sequence and peptides in the minor groove. rcsb.org
-d(CGATCGATCG)Unusual binding mode where the DNA adopts a slipped duplex with looped-out nucleotides. nih.gov
-d(ATGCTGCAT)Binding to a CTG triplet repeat sequence, causing a kink in the DNA helix. nih.gov
6J0Hd(TTGGCGAA)Intercalation at G:G mismatch sites, causing DNA rearrangement and backbone distortion. rcsb.org
9JL7d(AGCCGT)₂Ternary complex with Doxorubicin, showing cooperative binding at consecutive GCCG sites. rcsb.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in elucidating the conformational properties and intermolecular interactions of this compound. High-resolution proton NMR (¹H NMR) studies have been instrumental in analyzing the conformation and dynamics of this compound and its biosynthetic analogues. nih.gov These studies have revealed that in organic solvents, the amino acid residues on the α and β pentapeptide lactone rings of this compound analogues experience distinct magnetic environments. nih.gov Furthermore, analysis of coupling constants and temperature coefficients has indicated that substitutions at the 3'-position have minimal impact on the conformation and hydrogen-bonding characteristics of amino acids at the 1' or 2' positions. nih.gov

In aqueous solutions, the dynamics of the proline residues appear to differ, with one maintaining a preferred conformation while the other fluctuates at a rate intermediate on the NMR timescale. nih.gov ¹H NMR studies of this compound in acetone (B3395972) and chloroform (B151607) solutions have identified a hindered rotation of the 2-amino group and the presence of a hydrogen bond between the 2-amino and 1-carbonyl groups, suggesting a non-planar chromophoric system. nih.gov This non-planarity is thought to have implications for the intercalation process and the biological activity of the drug. nih.gov

NMR has also been crucial in characterizing the structure and stability of this compound-DNA complexes. For instance, studies of the 1:2 complex between this compound and d-pG-C have demonstrated the presence of two Watson-Crick G-C base pairs. capes.gov.br Temperature-dependent broadening of guanine (B1146940) N1H resonances indicated a sequential melting of these base pairs. capes.gov.br Similarly, ³¹P NMR has been used to monitor the backbone phosphate (B84403) groups, revealing the lifetimes of the complex. capes.gov.br Two-dimensional NMR techniques have been employed to compare the computed structures of this compound-DNA complexes with experimental solution-phase data, showing good agreement. nih.gov These studies provide detailed insights into the conformational features of the complexes, including the sugar pucker modifications at the intercalation site. tandfonline.com

Furthermore, NMR has been utilized to study the metabolism of this compound producers like Streptomyces parvulus. By using ¹³C-labeled precursors, researchers have monitored fructose (B13574) and glutamate (B1630785) metabolism, identifying intracellular pools of metabolites and their connection to this compound synthesis. asm.org

Advanced Biophysical Methods

Optical tweezers and force spectroscopy have emerged as powerful single-molecule techniques to investigate the intricate interactions between this compound and DNA, providing quantitative insights into the structural dynamics that govern its binding. These methods allow for the direct manipulation of a single DNA molecule by applying a controlled stretching force, enabling the characterization of the kinetic and thermodynamic properties of this compound binding as a function of this force. oup.comnih.gov

The interaction of this compound with DNA leads to distinct changes in the mechanical properties of the DNA molecule. Force-extension curves, which plot the applied force against the extension of the DNA molecule, reveal that the binding of this compound causes a lengthening of the DNA contour length. researchgate.netoup.com This elongation is a characteristic feature of intercalation, where the planar phenoxazone ring of this compound inserts between DNA base pairs. oup.comoup.com

The table below summarizes key findings from optical tweezers and force spectroscopy studies on the interaction of this compound with DNA.

ParameterObservationImplication
Effect of Force on Binding Force-induced destabilization of dsDNA exponentially increases on- and off-rates. nih.govMajor duplex deformations are a prerequisite for this compound binding. nih.govresearchgate.net
Equilibrium Binding Overall enhancement of equilibrium binding with increasing force. oup.comnih.govSupports a model of binding to pre-melted DNA regions like transcription bubbles. oup.comnih.gov
DNA Structural Changes Lengthening of DNA contour length upon binding. researchgate.netoup.comConsistent with the intercalation of the phenoxazone ring between base pairs. oup.comoup.com
Binding Mode The preferred binding mode is to two DNA strands. nih.govresearchgate.netHighlights the importance of the double-helical structure for stable interaction.

These single-molecule studies have been crucial in resolving controversies regarding this compound's binding mechanism, providing quantitative evidence that while intercalation into dsDNA is the preferred mode, significant structural deformations of the DNA are a prerequisite for this interaction to occur. oup.comnih.gov

Surface Plasmon Resonance (SPR) is a powerful label-free technique used to quantitatively analyze the binding kinetics and affinity of this compound to its DNA targets in real-time. nih.govacs.orgresearchgate.net This method involves immobilizing a DNA sequence onto a sensor chip and then flowing a solution containing this compound over the surface. The binding of the drug to the DNA causes a change in the refractive index at the sensor surface, which is detected as a response signal. researchgate.netplos.org

SPR has been instrumental in discriminating between the interactions of this compound with different DNA sequences. nih.govacs.org Studies have measured the association and dissociation rates of this compound for various binding sites, revealing significant differences in binding kinetics. For example, a much slower dissociation was observed from a high-affinity site (e.g., 5'-TGCT-3') compared to a weaker binding site (e.g., 5'-GGCA-3'). nih.govacs.org These kinetic differences are the primary determinants of the binding affinity for each sequence. nih.govacs.org

Mechanistic insights have also been gained through SPR analysis. The data suggests that this compound may initially bind non-specifically to DNA but exerts its biological activity through slow dissociation from high-affinity sites. nih.govacs.org Furthermore, by comparing surface-based measurements with solution-phase data, it has been found that the surface environment can suppress binding affinities, primarily by creating a barrier to the association of the drug with the DNA duplex. nih.govacs.org

The table below presents a summary of kinetic and thermodynamic data for this compound binding to different DNA sequences as determined by SPR.

DNA Binding SiteDissociation Time (kd-1) (s)Binding Affinity (KA) (M-1)Key Finding
5'-TGCT-3' (strong affinity) 3300 ± 100 nih.govacs.org8.8 x 106 nih.govacs.orgSlow dissociation from high-affinity sites contributes to its mechanism of action. nih.govacs.org
5'-GGCA-3' (weak affinity) 210 ± 15 nih.govacs.org1.0 x 106 nih.govacs.orgDissociation rates differ by an order of magnitude between strong and weak sites. nih.govacs.org

SPR has also been used to study the effect of other molecules, such as polyamines, on the this compound-DNA interaction. For instance, the presence of spermine (B22157) was found to interfere with the binding and stabilization of this compound to DNA. plos.orgsemanticscholar.org Increasing concentrations of spermine led to a significant decrease in the binding capacity of this compound to hairpin DNA duplexes. plos.org

Computational and Modeling Approaches

Molecular modeling techniques, including molecular mechanics (MM+) and semi-empirical methods like Austin Model 1 (AM1), have been pivotal in investigating the binding of this compound to both single- and double-stranded DNA. nih.gov These computational approaches allow for the detailed analysis of intermolecular interactions that stabilize the this compound-DNA complexes. nih.govresearchgate.net

Furthermore, molecular modeling has been used to build and refine models of this compound complexed with different DNA sequences, including those with the canonical GpC binding site and other non-classical sites. uah.es By calculating the intermolecular interaction energies for these refined complexes, a good correlation has been found with the experimentally observed relative binding preferences of this compound. uah.es These models have also been compared with experimental data from two-dimensional NMR, showing generally good agreement between the computational models and the solution-phase structures. nih.gov

The table below summarizes findings from molecular modeling studies on this compound-DNA interactions.

Modeling TechniqueDNA TargetKey Findings
MM+ and AM1 Single- and double-stranded DNAOutlined the contribution of specific hydrogen bonding and other atom-atom interactions to complex stabilization. nih.gov Supported the hemi-intercalation model for ssDNA complexes. nih.gov
Molecular Mechanics d(ATGCAT)₂ and other hexanucleotidesRationalized the preference for intercalation on the 3' side of guanine. nih.gov Showed good agreement with 2D NMR experimental results. nih.gov
Molecular Modeling Various DNA hexamersFound a good correlation between calculated interaction energies and relative binding preferences. uah.es

These computational investigations have not only supported existing experimental data but have also provided deeper insights into the structural basis of this compound's sequence selectivity, aiding in the rational design of new DNA-binding agents. uah.es

Quantum-chemical calculations have provided a deeper understanding of the electronic structure and reactivity of this compound, offering insights that complement experimental findings. These methods have been particularly useful in analyzing the nature of the intermolecular interactions that govern the binding of this compound to DNA.

One application of quantum-chemical calculations has been the use of Mulliken overlap populations as a criterion to analyze hydrogen-bonding patterns in this compound-DNA model complexes. nih.gov This approach, in conjunction with molecular mechanics (MM+) and semi-empirical (AM1) methods, has helped to delineate the specific contributions of hydrogen bonds and other intermolecular forces to the stability of the complex. nih.gov The results from these calculations support a non-cooperative intercalative binding process and are consistent with the proposed hemi-intercalation model for the interaction of this compound with single-stranded DNA. nih.gov

Semi-empirical AM1 molecular orbital calculations have also been employed to rationalize the experimental results regarding the redox reactivity of this compound. lew.ro These studies have highlighted the dominant role of the phenoxazone moiety in the redox processes of the drug. lew.ro The calculations help to understand the electrochemical behavior of this compound, such as the identification of intermediate species like the anion-radical and dianion during its reduction. lew.ro

Furthermore, quantum-chemical calculations have been used to construct iso-shielding curves for this compound, which, when combined with experimental NMR data, allow for the determination of the most favorable structure of its complexes in solution, such as with caffeine. researchgate.net

The insights gained from these quantum-chemical studies are valuable for understanding the fundamental electronic properties that underlie the biological activity of this compound.

Molecular Docking (e.g., for bacterial protein interactions)oup.com

Molecular docking is a computational method used in this compound research to predict the preferred orientation and binding affinity of the molecule when it interacts with a target bacterial protein. This in silico approach is crucial for elucidating the compound's mechanism of action, identifying specific molecular targets, and understanding the structural basis of its antibacterial activity.

Research has employed molecular docking to explore the interaction of this compound with various bacterial proteins, revealing insights into its potential to disrupt critical cellular processes. For instance, studies on Aeromonas hydrophila used molecular docking to analyze the binding of this compound to the active sites of quorum sensing (QS) regulatory proteins AhyI and AhyR. bhu.ac.in The analysis, performed with AutoDock Vina, showed that this compound has a strong binding affinity for the AhyR protein, with a calculated docking energy of -8.6 kcal/mol. bhu.ac.in The stability of this interaction is attributed to hydrophobic bonds with multiple amino acid residues, including Arg171, Ile242, Arg175, Phe192, and Glu189, among others. bhu.ac.in

In another study, molecular docking was utilized to evaluate this compound as a potential inhibitor of the accessory gene regulator (Agr) QS system in several Gram-positive pathogens. middlebury.edu The compound was docked with the LytTR domain of AgrA proteins from five different bacteria. The results indicated effective binding, with free energies ranging from -6.76 to -9.26 kcal/mol. middlebury.edu Notably, this compound showed the highest binding affinity for the AgrA proteins of Listeria monocytogenes (-9.26 kcal/mol) and Enterococcus faecalis (-8.13 kcal/mol), suggesting its potential as a broad-spectrum inhibitor of the AgrA-mediated virulence pathway. middlebury.edu

Molecular docking has also been instrumental in understanding the antibacterial mechanism of this compound against methicillin-resistant Staphylococcus aureus (MRSA). After proteomics analysis identified key differential proteins, docking studies predicted that this compound binds to AcnA and Icd proteins through hydrogen bonds. nih.govresearchgate.net The docking score for the interaction with AcnA was -5.729, forming hydrogen bonds with residues ASN445, THR444, and ASN541. researchgate.netresearchgate.net For the Icd protein, the docking score was -5.65, with predicted hydrogen bonds to residues TRY333 and GLU370. researchgate.netresearchgate.net

Furthermore, the potential of this compound to interact with the DNA-dependent RNA polymerase (rpo B protein) has been investigated across a panel of bacteria, including Bacillus cereus, Escherichia coli, and Staphylococcus aureus. nih.gov The docking scores in this analysis varied from -7.1652 to -9.2351 kJ/mol, with a significant interaction observed with the rpo B protein from Staphylococcus aureus. nih.gov In research focused on Mycobacterium tuberculosis, in silico studies screened this compound against sixteen known anti-TB drug targets. These docking experiments, conducted using AutoDock Vina, identified protein kinase PknB as the most favorable target for this compound.

Detailed Research Findings

The following tables summarize the results from various molecular docking studies investigating the interaction between this compound and specific bacterial proteins.

Table 1: Molecular Docking of this compound with Bacterial Quorum Sensing Proteins

Bacterial Species Target Protein Docking Score / Binding Energy Key Interacting Residues Source
Aeromonas hydrophila AhyR -8.6 kcal/mol Arg171, Ile242, Arg175, Gly241, Asp185, Leu244, Thr188, Phe192, Glu189, Asn246, Pro245 bhu.ac.in
Listeria monocytogenes AgrA -9.26 kcal/mol Not Specified middlebury.edu
Enterococcus faecalis AgrA -8.13 kcal/mol Not Specified middlebury.edu
Streptococcus pyogenes AgrA -7.29 kcal/mol Not Specified middlebury.edu
Staphylococcus aureus AgrA (Template: 4G4K) Not Specified Not Specified middlebury.edu
Chlamydia trachomatis AgrA Not Specified Not Specified middlebury.edu

Table 2: Molecular Docking of this compound with Other Key Bacterial Proteins

Bacterial Species Target Protein Docking Score / Binding Energy Key Interacting Residues Source
Staphylococcus aureus (MRSA) AcnA -5.729 ASN445, THR444, ASN541 researchgate.netresearchgate.net
Staphylococcus aureus (MRSA) Icd -5.65 TRY333, GLU370 researchgate.netresearchgate.net
Mycobacterium tuberculosis Protein Kinase PknB Preferred target (specific score not stated) Not Specified
Staphylococcus aureus DNA-dependent RNA polymerase (rpo B) -7.1652 to -9.2351 kJ/mol (range across species) Not Specified nih.gov
Bacillus cereus DNA-dependent RNA polymerase (rpo B) -7.1652 to -9.2351 kJ/mol (range across species) Not Specified nih.gov
Escherichia coli DNA-dependent RNA polymerase (rpo B) -7.1652 to -9.2351 kJ/mol (range across species) Not Specified nih.gov
Klebsiella pneumoniae DNA-dependent RNA polymerase (rpo B) -7.1652 to -9.2351 kJ/mol (range across species) Not Specified nih.gov

Table 3: Compound Names Mentioned in Article

Compound Name
This compound
Actinomycin X2
Ansamitocin P-3
C4-HSL
Obacunone
S-adenosyl-L-methionine

Actinomycin D As a Tool in Fundamental Biological Research

Applications in Studying DNA Replication and Repair Mechanisms

Actinomycin (B1170597) D's ability to bind to duplex DNA allows it to interfere with DNA replication, making it a useful, albeit less specific, tool for studying this process compared to inhibitors like hydroxyurea. toku-e.com Its primary mechanism of action in this context is the physical blockage of DNA polymerase movement along the DNA template, which impedes both the initiation and elongation phases of replication in prokaryotic and eukaryotic cells. letstalkacademy.com Research has shown that actinomycin D can inhibit the initiation of DNA replication in mammalian cells. pnas.org Specifically, studies in synchronized Chinese hamster ovary cells demonstrated that a brief treatment with this compound prevented new replication origins from firing, while allowing ongoing DNA chain elongation to proceed. pnas.org This suggests that an this compound-sensitive step, likely RNA transcription for primer synthesis, is required for the initiation of replication. pnas.org

Beyond replication, this compound has been instrumental in elucidating DNA repair mechanisms. By inducing DNA damage, primarily through the generation of single-stranded breaks resulting from stalled replication forks and transcription complexes, it triggers cellular repair pathways. researchgate.net Studies have shown that this compound can induce the phosphorylation of histone H2A.X (γH2AX), a marker of DNA double-strand breaks. oup.com This has been linked to its ability to stabilize topoisomerase I-DNA covalent complexes, leading to DNA damage. oup.commedchemexpress.com Furthermore, research in Chinese hamster cells revealed that this compound impedes the repair of a specific DNA complex, suggesting a direct action on DNA and highlighting its utility in distinguishing different types of radiation-induced damage. tandfonline.com Some studies have even suggested that this compound may inhibit error-prone DNA repair processes. tandfonline.com

Use in Investigating Gene Expression and Regulation

This compound is a cornerstone in the study of gene expression and regulation due to its potent and well-characterized inhibitory effect on transcription. By binding to G-C rich regions of DNA, it physically obstructs the movement of RNA polymerase, thereby preventing the synthesis of RNA from a DNA template. frontiersin.orgoup.com This inhibition of transcription is a key mechanism through which this compound exerts its biological effects and makes it an invaluable tool for researchers.

Scientists utilize this compound to dissect the regulatory networks that govern gene expression. By treating cells with this compound, they can halt transcription and then measure the decay rates of specific messenger RNAs (mRNAs). This allows for the determination of mRNA stability, a critical factor in controlling the level of protein produced from a gene. Furthermore, by observing the global changes in gene expression following transcriptional arrest, researchers can identify genes that are rapidly turned over and those that are more stable, providing insights into the post-transcriptional regulation of gene expression. The compound's ability to interfere with transcription has also been leveraged to study the dynamics of transcription factors and other regulatory proteins that bind to DNA.

Application as a Transcription Inhibitor in Various Cellular Systems

This compound is widely employed as a potent inhibitor of transcription across a diverse range of cellular systems, from bacteria to mammalian cells. letstalkacademy.com Its mechanism of action involves intercalating into the DNA at the transcription initiation complex, which physically blocks the elongation of the RNA chain by RNA polymerase. wikipedia.org This makes it a powerful tool for studying processes that are dependent on ongoing gene expression.

At low concentrations, this compound selectively inhibits the synthesis of ribosomal RNA (rRNA) by RNA Polymerase I. oup.com At higher concentrations, it also effectively inhibits transcription by RNA Polymerase II, which is responsible for synthesizing messenger RNA (mRNA). oup.com This dose-dependent selectivity allows researchers to probe the functions of different classes of RNA. For instance, inhibiting rRNA synthesis can shed light on ribosome biogenesis and its role in cell growth and proliferation. The broad applicability of this compound as a transcription inhibitor has made it a standard reagent in cell biology, molecular biology, and cancer research laboratories for decades.

Utility in Studying mRNA Turnover and Stability

This compound is a critical tool for investigating the regulation of gene expression at the post-transcriptional level, specifically in the study of messenger RNA (mRNA) turnover and stability. researchgate.net By effectively shutting down the synthesis of new RNA molecules, researchers can isolate and observe the degradation of existing mRNA transcripts over time.

The general experimental approach involves treating cells with this compound to halt transcription. researchgate.net Subsequently, at various time points, total RNA is extracted from the cells. The levels of specific mRNAs of interest are then quantified, typically using techniques like quantitative real-time PCR (qRT-PCR) or Northern blotting. By plotting the decay of the mRNA level over time, the half-life of the transcript can be calculated. This provides a direct measure of its stability. Using this method, scientists can compare the stability of different mRNAs within the same cell type or the stability of the same mRNA under different cellular conditions or in different cell types. These studies have been instrumental in identifying sequence elements within mRNAs (such as AU-rich elements) and the protein factors that bind to them to regulate mRNA decay rates, providing fundamental insights into the control of gene expression.

Applications in Chromatin Structure and Dynamics Research

This compound's ability to intercalate into DNA has been leveraged to probe the structure and dynamics of chromatin, the complex of DNA and proteins that forms chromosomes within the nucleus of eukaryotic cells. The binding of this compound to DNA can induce conformational changes, such as bending and unwinding of the DNA helix. letstalkacademy.com These structural perturbations can influence the accessibility of DNA to regulatory proteins and provide insights into the flexibility and dynamics of the chromatin fiber.

Studies have shown that the binding of this compound can be influenced by the local chromatin environment. For example, regions of condensed chromatin (heterochromatin) may be less accessible to this compound than more open chromatin (euchromatin). By using fluorescently labeled derivatives of this compound, researchers can visualize its distribution within the nucleus and infer information about the organization of chromatin domains. Furthermore, the DNA damage induced by this compound can trigger chromatin remodeling and the recruitment of DNA repair factors, allowing for the study of these dynamic processes in living cells. oup.com

Use of Fluorescent Derivatives (e.g., 7-Aminothis compound) in Microscopy and Flow Cytometry for DNA Staining and Cellular Analysis

A significant advancement in the utility of this compound in cellular research has been the development of fluorescent derivatives, most notably 7-aminothis compound (7-AAD). toku-e.com 7-AAD retains the DNA-binding properties of its parent compound but possesses the added advantage of fluorescence, making it a valuable tool for a variety of cell analysis techniques. toku-e.com

Microscopy: In fluorescence microscopy, 7-AAD is used as a DNA stain. Its preference for binding to GC-rich regions of DNA can result in a banding pattern on chromosomes, making it useful for karyotyping and chromosome analysis. toku-e.com Because 7-AAD is generally excluded by cells with intact plasma membranes, it is also commonly used as a marker for cell viability. Dead or dying cells with compromised membranes will stain positive for 7-AAD, allowing for their identification and quantification.

Flow Cytometry: Flow cytometry is a powerful technique for analyzing large populations of cells. 7-AAD is widely used in flow cytometry for two primary purposes:

Viability Staining: Similar to its use in microscopy, 7-AAD is a popular choice for assessing cell viability in flow cytometry experiments. Live cells will exclude the dye and show low fluorescence, while dead cells will be brightly fluorescent. wikipedia.org

DNA Content Analysis: 7-AAD's ability to bind to DNA stoichiometrically allows for the analysis of cellular DNA content. This is particularly useful for studying the cell cycle, as cells in different phases (G1, S, and G2/M) have distinct amounts of DNA.

The use of 7-AAD and other fluorescent derivatives of this compound has greatly expanded the toolkit available to researchers for the detailed analysis of cellular populations.

Investigation of Cellular Processes beyond Transcription (e.g., apoptosis induction mechanisms at a molecular level, cell cycle studies)

While primarily known as a transcription inhibitor, this compound's effects extend to other fundamental cellular processes, making it a valuable tool for their investigation.

Apoptosis Induction: this compound is a potent inducer of apoptosis, or programmed cell death, in a variety of cell types. frontiersin.orgresearchgate.net This induction can occur through both p53-dependent and p53-independent pathways. medchemexpress.com At a molecular level, research has shown that this compound can trigger the activation of the caspase cascade, a family of proteases that execute the apoptotic program. For example, studies have demonstrated the cleavage and activation of caspase-3 and PARP (Poly (ADP-ribose) polymerase) following this compound treatment. frontiersin.org Furthermore, this compound-induced DNA damage can lead to the activation of the RNase L pathway, which in turn promotes apoptosis through the H2A.X/H2B-p21 axis. frontiersin.org The ability to reliably induce apoptosis makes this compound a useful tool for studying the intricate molecular mechanisms that govern this essential process.

Cell Cycle Studies: this compound's interference with DNA replication and its ability to induce DNA damage have made it a useful agent for cell cycle research. It can cause cell cycle arrest, often at the G1 phase, preventing cells from progressing into the S phase (the DNA synthesis phase). medchemexpress.com This cell cycle blockade is often mediated by the tumor suppressor protein p53. cellsignal.com By arresting cells at a specific point in their cycle, researchers can synchronize cell populations for further study or investigate the checkpoints that govern cell cycle progression.

Applications in Plant Biology Research (e.g., plant growth inhibition, tissue deformation, defense responses)

This compound serves as a critical tool in plant biology for dissecting the molecular processes that depend on gene transcription. By inhibiting DNA-dependent RNA synthesis, it allows researchers to investigate the roles of newly synthesized RNA in various aspects of plant life, from development to defense. researchgate.netoup.commdpi.comtandfonline.comresearchgate.net

Its application has been particularly insightful in studies of growth and development. Early research demonstrated that this compound could inhibit auxin-induced cell elongation, providing evidence that this fundamental growth process requires ongoing RNA synthesis. researchgate.netnih.gov More recent studies on the model plant Arabidopsis thaliana have shown that this compound inhibits root growth by diminishing meristematic activity in a manner that is dependent on its concentration. bhu.ac.in This inhibition is linked to a reduction in the expression of crucial transcription factors that define the stem cell niche, such as WOX5, SHR, and PLT1. bhu.ac.in Furthermore, treatment with this compound can lead to cell death in the root's stele initials and trigger a DNA damage response, highlighting the importance of continuous transcription for maintaining the integrity of the root's developmental program. bhu.ac.in

This compound is also utilized to study physical changes in plant tissues. In pea and soybean plants, exposure to the compound has been shown to cause significant tissue deformation, a direct consequence of its inhibitory effect on growth and RNA synthesis. researchgate.netoup.comfrontiersin.org These studies help elucidate the connection between gene expression and the biomechanical properties of plant tissues.

In the realm of plant-pathogen interactions, this compound has been instrumental in revealing mechanisms of plant defense. Research has shown that it can act as a potent activator of defense responses. nih.govdoaj.org Interestingly, the effect is concentration-dependent. While high concentrations inhibit general RNA synthesis, low concentrations have been found to induce a robust defense response in pea tissue against fungal pathogens. nih.govmdpi.com This induction of resistance is not due to a direct antifungal action but rather from the plant's own defense mechanisms being triggered. nih.gov The proposed mechanism for this activation at low concentrations involves the compound intercalating into DNA, which alters chromatin structure and leads to the activation of defense-related genes, sometimes accompanied by detectable DNA damage. nih.gov It has also been shown to inhibit phytochrome-mediated responses, such as the unrolling of leaves in etiolated barley, suggesting that these light-mediated developmental processes are dependent on the production of RNA from a DNA template. mdpi.com

Table 1: Research Findings on the Application of this compound in Plant Biology

Research AreaOrganism(s)Key FindingsCitations
Growth Inhibition Arabidopsis thalianaInhibits root growth by reducing meristematic activity; decreases expression of stem cell niche transcription factors (WOX5, SHR, PLT1). bhu.ac.in
Soybean, PeaInhibits auxin-induced cell elongation, indicating a requirement for RNA synthesis in growth. researchgate.netfrontiersin.org
Tissue Deformation Pea, SoybeanCauses significant tissue deformation at concentrations of 12-20 µg/mL. researchgate.netoup.com
Defense Responses PeaInduces plant defense genes and resistance to fungal pathogens at low concentrations (e.g., 3 µg/mL). nih.govmdpi.com
PeaHigh concentrations do not induce resistance, while low concentrations trigger a hypersensitive-like response. nih.govmdpi.com
Phytochrome Responses Barley, Pea, BeanInhibits phytochrome-mediated responses like leaf unrolling, suggesting a dependency on DNA-templated RNA synthesis. mdpi.com

Studies on Quorum Sensing in Bacteria

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. This system regulates various processes, including virulence factor production and biofilm formation, making it a key target for antimicrobial strategies. This compound has emerged as a novel and potent inhibitor of QS, providing a valuable chemical tool to study and disrupt this bacterial communication network. researchgate.nettandfonline.com

Research has demonstrated that this compound, isolated from endophytic and marine-derived Streptomyces species, effectively disrupts QS systems in several pathogenic bacteria. researchgate.nettandfonline.commdpi.com In the opportunistic pathogen Pseudomonas aeruginosa, this compound significantly inhibits the production of multiple QS-regulated virulence factors, including pyocyanin, protease, rhamnolipid, and siderophores. researchgate.netnih.gov It also impedes bacterial motility and disrupts the formation of biofilms, which are structured communities of bacteria that provide protection against antibiotics and host defenses. researchgate.net Mechanistically, this compound achieves this by dramatically downregulating the expression of key QS-related genes, such as lasI, rhlI, rhlR, and pqsR. researchgate.netnih.gov This leads to a decreased production of the acyl-homoserine lactone (AHL) signaling molecules that are central to the P. aeruginosa QS network. researchgate.net

The inhibitory effects of this compound on QS are not limited to P. aeruginosa. Studies on Aeromonas hydrophila, a pathogen found in aquatic environments, show that this compound reduces virulence by inhibiting protease and hemolysin production and preventing biofilm formation. oup.comnih.gov Its efficacy as a QS inhibitor was further confirmed in a Tenebrio molitor (mealworm) infection model, where it reduced the pathogenicity of A. hydrophila. oup.com The compound's activity as a QS inhibitor has also been demonstrated using reporter strains like Chromobacterium violaceum and Serratia proteamaculans, where it inhibits the production of the pigments violacein (B1683560) and prodigiosin, respectively, without affecting bacterial growth at the tested concentrations. tandfonline.commdpi.com

Furthermore, computational molecular docking studies have explored the interaction of this compound with proteins involved in QS. These in silico analyses suggest that this compound can bind to the LytTR domain of AgrA proteins, which are response regulators in the agr QS system of Gram-positive bacteria like Staphylococcus aureus. bhu.ac.in This suggests a potential mechanism for QS inhibition in a broader range of bacteria. These findings highlight this compound as a powerful research tool for dissecting QS pathways and as a potential lead compound for developing anti-virulence therapies that target bacterial communication. researchgate.netoup.com

Table 2: Effects of this compound on Bacterial Quorum Sensing

Target BacteriumQS System/Process AffectedKey Research FindingsCitations
Pseudomonas aeruginosalas and rhl systemsInhibits production of pyocyanin, protease, rhamnolipid, and siderophores. Reduces motility and biofilm formation. researchgate.netnih.gov
Gene expressionDownregulates expression of QS genes lasI, rhlI, rhlR, pqsR, pslA, and pilA. Decreases production of AHL signal molecules. researchgate.netnih.gov
Aeromonas hydrophilaVirulence factors & biofilmInhibits production of protease and hemolysin. Prevents biofilm formation and reduces pathogenicity in an in vivo model. oup.comnih.gov
Chromobacterium violaceum (Reporter strain)Violacein productionInhibits violacein production, indicating disruption of the CviI/R QS system. tandfonline.comdoaj.org
Serratia proteamaculans (Reporter strain)Prodigiosin productionInhibits the production of the pigment prodigiosin, a QS-controlled trait. tandfonline.commdpi.com
Gram-positive pathogens (in silico)agr system (AgrA protein)Molecular docking suggests potential binding to the LytTR domain of AgrA, indicating possible inhibition of the agr QS system. bhu.ac.in

Q & A

Q. What is the recommended concentration range for actinomycin D in in vitro transcription inhibition assays?

this compound is commonly used at concentrations between 1–100 nM for inhibiting RNA polymerase II-dependent transcription in cell culture models. However, optimal doses depend on cell type and exposure duration. For example:

  • Cancer cell lines (e.g., HeLa): 5–20 nM for 6–24 hours .
  • Primary cells (e.g., fibroblasts): Lower concentrations (1–5 nM) to minimize cytotoxicity .
    Methodological Note: Perform dose-response curves using viability assays (e.g., MTT or trypan blue exclusion) to determine cell-specific IC50. Include a negative control (vehicle-only treatment) and positive control (e.g., cycloheximide for translation inhibition) to confirm transcription-specific effects .

Q. How does this compound inhibit RNA synthesis, and what experimental controls are necessary to confirm its specificity?

this compound intercalates into DNA, preferentially binding to GC-rich regions and blocking RNA polymerase elongation. To confirm specificity:

  • Control 1: Use RT-qPCR to measure pre-mRNA levels of short-lived transcripts (e.g., c-FOS), which should decrease post-treatment.
  • Control 2: Pair with a translation inhibitor (e.g., cycloheximide) to distinguish transcription-dependent vs. translation-dependent effects .
  • Control 3: Validate RNA synthesis inhibition via <sup>3</sup>H-uridine incorporation assays .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and safety goggles.
  • Ventilation: Use a fume hood for powder weighing.
  • Decontamination: Clean spills with 70% ethanol.
  • Waste Disposal: Collect in hazardous waste containers labeled for cytotoxic compounds .
    Critical Data: LD50 (oral, rat) = 7.2 mg/kg; acute toxicity requires strict adherence to institutional biosafety guidelines .

Advanced Research Questions

Q. How can researchers optimize this compound concentration to balance efficacy and cytotoxicity in primary cell cultures?

Primary cells exhibit higher sensitivity than immortalized lines. A stepwise approach is recommended:

Pilot Study: Test 0.1–10 nM for 2–24 hours.

Viability Assessment: Use live/dead staining (e.g., calcein-AM/propidium iodide) with flow cytometry.

Transcriptional Blockade Confirmation: Measure decay rates of labile mRNAs (e.g., MYC) via RT-qPCR.
Example Data:

Cell TypeOptimal ConcentrationCytotoxicity Threshold
Human PBMCs1–2 nM>5 nM
Neuronal Stem Cells0.5–1 nM>2 nM
Note: Adjust serum concentration in media, as serum proteins may bind this compound and reduce effective doses .

Q. What methodological approaches are recommended to address discrepancies in this compound’s reported IC50 values across cancer cell lines?

Discrepancies often arise from differences in assay conditions or cell line genetics. To resolve:

  • Standardize Assay Conditions: Fix exposure time (e.g., 12 hours) and use synchronized cell populations.
  • Genetic Profiling: Screen for mutations in DNA repair pathways (e.g., TP53 status) that influence drug sensitivity.
  • Cross-Validation: Compare results across multiple viability assays (e.g., ATP-based luminescence vs. resazurin reduction) .
    Case Study: In MDA-MB-231 (triple-negative breast cancer), IC50 ranges from 8–15 nM due to variable BRCA1 expression .

Q. How should researchers design experiments to investigate this compound’s role in combination therapies (e.g., with TNF-α or dexamethasone)?

  • Sequential vs. Concurrent Treatment: Pre-treat with this compound (1 hour) before adding TNF-α to study transcriptional priming effects.
  • Dose Matrix Design: Use a checkerboard assay to identify synergistic (Combination Index <1) or antagonistic effects.
  • Mechanistic Follow-Up: Perform RNA-seq to identify co-regulated pathways (e.g., NF-κB or apoptosis genes) .

Data Contradiction Analysis

Q. How can conflicting results on this compound’s pro-apoptotic vs. necroptotic effects be reconciled?

Discrepancies often stem from cell type-specific death pathways or assay endpoints:

  • Apoptosis: Measure caspase-3/7 activation and PARP cleavage.
  • Necroptosis: Inhibit with necrostatin-1 and assess MLKL phosphorylation.
    Key Study: In L929 cells, this compound (50 nM) induces necroptosis via RIPK1, while in Jurkat cells, it triggers caspase-dependent apoptosis .

Tables for Reference

Q. Table 1. This compound Toxicity Profile

ParameterValueSource
LD50 (oral, rat)7.2 mg/kg
Recommended In Vitro1–100 nM
Stability in PBS>24 hours at 4°C

Q. Table 2. Common Pitfalls in Experimental Design

PitfallSolution
Overlooking serum effectsUse low-serum (2%) media during treatment
Variable exposure timesSynchronize cells before treatment
Inadequate controlsInclude vehicle, transcription, and translation controls

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.